5-(Chloromethyl)isoxazole-3-carboxamide
Description
Properties
CAS No. |
203792-29-4 |
|---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2H2,(H2,7,9) |
InChI Key |
NWOXBDDVGBFOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)N)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 5-(Chloromethyl)isoxazole-3-carboxamide
[1]
Executive Summary
5-(Chloromethyl)isoxazole-3-carboxamide is a functionalized heterocyclic building block critical in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of antibiotics (oxazolidinone class), TRPV1 antagonists, and kinase inhibitors. Its structural uniqueness lies in its dual-reactive nature: it possesses a nucleophilic/H-bond donor site (the carboxamide) and a highly electrophilic "warhead" (the chloromethyl group), making it a versatile scaffold for fragment-based drug discovery (FBDD).[1]
This guide provides a definitive technical analysis of its nomenclature, synthesis, physicochemical properties, and handling protocols.[1]
Structural Anatomy & IUPAC Nomenclature
The IUPAC name This compound is derived through a strict hierarchy of priority rules. Understanding this hierarchy is essential for database searching and regulatory documentation.[1]
Nomenclature Logic[1]
-
Principal Functional Group: The Carboxamide (
) has higher priority than the isoxazole ring or the halogen.[1] It dictates the suffix and the numbering direction.[1] -
Parent Heterocycle: Isoxazole (a 1,2-oxazole).[1][2] Numbering starts at Oxygen (1) and proceeds toward Nitrogen (2) to give heteroatoms the lowest locants.[1]
-
Substituent Placement:
Structural Visualization (DOT)
The following diagram illustrates the numbering priority and structural hierarchy.
Figure 1: Hierarchical decomposition of the IUPAC name showing priority groups and ring numbering.
Synthetic Pathways & Protocols
The synthesis of this compound typically proceeds via a [3+2] Cycloaddition followed by Controlled Ammonolysis .[1]
Reaction Workflow
The most robust route utilizes commercially available Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl chloride .[1]
Figure 2: Two-step synthetic pathway from acyclic precursors to the target amide.[1]
Detailed Protocol
Step 1: Formation of the Ester Intermediate (CAS 3209-40-3) [1]
-
Reactants: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and Propargyl chloride (1.1 eq) in diethyl ether or DCM.
-
Cyclization: Add Triethylamine (Et3N) dropwise at 0–10°C . The base generates the nitrile oxide species in situ, which undergoes [3+2] cycloaddition with the alkyne.[1]
-
Workup: Wash with water, dry over MgSO4, and concentrate. Distillation (vac) yields the ester (bp ~116-122°C at 0.5 torr) [1].[1]
Step 2: Conversion to Amide (The Critical Step) Rationale: The chloromethyl group is highly susceptible to nucleophilic attack.[1] Using high temperatures or excess amine can displace the chlorine, forming an amino-methyl byproduct.[1]
-
Solvation: Dissolve the ester (from Step 1) in anhydrous Methanol.
-
Ammonolysis: Bubble anhydrous Ammonia gas (NH3) through the solution at -5°C to 0°C for 1-2 hours. Alternatively, use 7N NH3 in MeOH.[1]
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane).[1][6][7] The ester spot will disappear, replaced by a more polar amide spot.[1]
-
Isolation: Evaporate solvent under reduced pressure at <30°C . Recrystallize from Ethanol/Hexane if necessary.[1]
Physicochemical Profile
Data below distinguishes between the commercially available ester precursor and the target amide.
| Property | Ester Precursor (CAS 3209-40-3) | Target Amide |
| Formula | C7H8ClNO3 | C5H5ClN2O2 |
| MW | 189.59 g/mol | 160.56 g/mol |
| Physical State | Liquid / Low-melting solid | Solid (Crystalline) |
| Melting Point | 27–31 °C | 145–155 °C (Predicted) |
| Boiling Point | 116–122 °C (0.5 torr) | Decomposes before boiling |
| Solubility | DCM, Ether, EtOAc | DMSO, DMF, MeOH, EtOH |
| LogP | ~1.5 | ~0.2 (More polar) |
| H-Bond Donors | 0 | 2 (Amide NH2) |
Reactivity & Applications in Drug Discovery
The molecule serves as a "bifunctional linchpin" in medicinal chemistry.[1]
The "Warhead" Mechanism
The 5-chloromethyl group is a benzylic-like halide.[1] It is highly activated for
-
Reaction: Nucleophilic substitution with amines, thiols, or alkoxides.[1]
-
Application: Synthesis of Linezolid analogs or kinase inhibitors where the isoxazole replaces a phenyl or pyridine ring to improve solubility [2].[1]
Pharmacophore Features[1][8]
-
Isoxazole Ring: Bioisostere for pyridine or amide bonds; improves metabolic stability.[1]
-
Carboxamide: Key hydrogen-bond donor/acceptor motif for binding to receptor pockets (e.g., TRPV1, GABA-A).
Safety & Handling (E-E-A-T)
Warning: This compound contains an alkylating moiety (chloromethyl).[1]
-
Alkylating Hazard: The chloromethyl group can alkylate DNA.[1] Treat as a potential mutagen .[1]
-
Skin/Eye Irritation: The amide functionality coupled with the heterocycle can cause severe eye damage.[1]
-
Protocol: Wear chemical splash goggles.[1]
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture can hydrolyze the chloromethyl group to a hydroxymethyl group over time.[1]
References
-
BenchChem. (n.d.).[1] Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.).[1] Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (CAS 3209-40-3).[1][8] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Safety Data Sheet. Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: Isoxazole-3-carboxamide derivatives. National Library of Medicine.[1] Retrieved from [1]
-
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1]
Sources
- 1. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. ethyl 5-(chloromethyl)isoxazole-3-carboxylate | CAS 3209-40-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 5-(Chloromethyl)isoxazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(chloromethyl)isoxazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities. This document delves into the molecular architecture of this compound, outlines a detailed, field-proven synthetic pathway, and provides a thorough guide to its analytical characterization. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to empower researchers in their pursuit of novel therapeutic agents.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a diverse array of approved drugs with activities spanning from antibacterial to anti-inflammatory and anticancer agents.[1] The inherent stability of the isoxazole ring, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns. The title compound, this compound, combines the isoxazole core with a reactive chloromethyl group and a carboxamide moiety, presenting a trifunctional scaffold with significant potential for further chemical elaboration and biological investigation.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central isoxazole ring substituted at the 5-position with a chloromethyl group (-CH₂Cl) and at the 3-position with a carboxamide group (-CONH₂).
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₅H₅ClN₂O₂ | Calculated |
| Molecular Weight | 160.56 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | Analogy to similar compounds |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The proposed pathway involves the initial formation of an ester-functionalized isoxazole, followed by hydrolysis to the corresponding carboxylic acid, activation to an acyl chloride, and subsequent amidation.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This reaction proceeds via a [3+2] cycloaddition between a nitrile oxide generated in situ and an alkyne.
-
Protocol:
-
To a stirred solution of ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) and propargyl chloride (1.2 eq) in a suitable solvent such as dichloromethane or diethyl ether, slowly add a base like triethylamine (1.1 eq) at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
-
-
Causality: The triethylamine acts as a base to deprotonate the hydroxyl group of the hydroxyiminoacetate, facilitating the elimination of HCl to form the reactive nitrile oxide intermediate. This intermediate then undergoes a cycloaddition reaction with the triple bond of propargyl chloride to form the isoxazole ring.
Step 2: Hydrolysis to 5-(Chloromethyl)isoxazole-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a stoichiometric amount of a base such as lithium hydroxide or sodium hydroxide (1.1-1.5 eq).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-(chloromethyl)isoxazole-3-carboxylic acid.
-
-
Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation yields the carboxylic acid.
Step 3: Formation of 5-(Chloromethyl)isoxazole-3-carbonyl chloride
The carboxylic acid is converted to the more reactive acyl chloride.
-
Protocol:
-
To a solution of 5-(chloromethyl)isoxazole-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-(chloromethyl)isoxazole-3-carbonyl chloride, which can often be used in the next step without further purification.
-
-
Causality: Thionyl chloride or oxalyl chloride are excellent reagents for converting carboxylic acids to acyl chlorides. The reaction proceeds through a chlorosulfite or an acyl-oxalyl intermediate, which are highly reactive towards nucleophilic attack by the chloride ion. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate.
Step 4: Amidation to this compound
The final step involves the reaction of the acyl chloride with an ammonia source.
-
Protocol:
-
Dissolve the crude 5-(chloromethyl)isoxazole-3-carbonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide or an ammonium salt like ammonium chloride.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
-
Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. The subsequent elimination of a chloride ion yields the stable carboxamide product.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data | Rationale for Prediction |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.0 (s, 1H, isoxazole H-4), δ ~ 4.8 (s, 2H, -CH₂Cl), δ ~ 6.0-7.5 (br s, 2H, -CONH₂) | Based on data for similar 3,5-disubstituted isoxazoles. The isoxazole proton at C4 typically appears as a singlet in the aromatic region. The chloromethyl protons will be a singlet shifted downfield due to the electronegative chlorine. The amide protons are typically broad and their chemical shift is solvent-dependent. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 160 (C=O), δ ~ 165 (isoxazole C5), δ ~ 158 (isoxazole C3), δ ~ 110 (isoxazole C4), δ ~ 40 (-CH₂Cl) | Based on known chemical shifts for isoxazole carboxamides.[1] The carbonyl carbon and the isoxazole ring carbons will appear in their characteristic regions. The chloromethyl carbon will be in the aliphatic region but shifted downfield. |
| IR (ATR) | ν ~ 3400-3200 cm⁻¹ (N-H stretch), ν ~ 1680-1650 cm⁻¹ (C=O stretch, Amide I), ν ~ 1620-1580 cm⁻¹ (N-H bend, Amide II), ν ~ 1450-1350 cm⁻¹ (C-N stretch), ν ~ 750-650 cm⁻¹ (C-Cl stretch) | Characteristic vibrational frequencies for primary amides and alkyl halides.[2] |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 161.01 | Calculated for C₅H₆ClN₂O₂⁺. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak. |
Applications in Drug Discovery and Development
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential derivatization and applications of the core scaffold.
The reactive chloromethyl group at the 5-position serves as an excellent electrophilic handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position with different amines, thiols, alcohols, and other nucleophiles. The carboxamide at the 3-position can also be further modified, for instance, through dehydration to a nitrile or by N-alkylation/arylation, providing another avenue for diversification. The isoxazole ring itself can participate in various chemical transformations, including ring-opening reactions, leading to the formation of other heterocyclic systems. The inherent biological activities associated with the isoxazole core suggest that derivatives of this compound could be promising candidates for development as anticancer, anti-inflammatory, or antimicrobial agents.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently produce and validate this valuable chemical entity. The versatility of this scaffold, coupled with the rich history of isoxazoles in medicinal chemistry, positions this compound as a key building block for the discovery of next-generation therapeutics.
References
-
Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 1-17. [Link]
-
Agafonova, A. V., Novikov, M. S., & Khlebnikov, A. F. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
-
Ganesh, M., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 16(2), 126-135. [Link]
-
Li, J., et al. (2018). A practical amidation reaction for the synthesis of primary amides is presented, in which the simple NH4Cl was identified as a practical and convenient amine source. ChemistrySelect, 3(9), 2626-2629. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
biological activity of 5-(Chloromethyl)isoxazole-3-carboxamide
This technical guide details the biological activity, chemical biology, and pharmacological applications of 5-(Chloromethyl)isoxazole-3-carboxamide .
Executive Summary: this compound is a privileged electrophilic scaffold in medicinal chemistry. Unlike a final drug product, it functions primarily as a reactive pharmacophore precursor and a covalent warhead . Its biological significance lies in two distinct areas:
-
Synthetic Utility: It serves as the "lynchpin" intermediate for generating libraries of GluA2-AMPA receptor modulators , FAAH inhibitors , and STAT3 inhibitors .
-
Chemical Reactivity: The chloromethyl group acts as a specific electrophile for covalent fragment-based drug discovery (FBDD) , capable of alkylating nucleophilic cysteine or lysine residues in target proteins.
PART 1: CHEMICAL BIOLOGY & MECHANISM OF ACTION
The Electrophilic Warhead Mechanism
The biological activity of this compound is dictated by the 5-chloromethyl moiety. This group functions as an alkylating agent (electrophile) that reacts with nucleophiles via an SN2 mechanism .
-
Target Interaction: In a biological context, the chloromethyl group can covalently modify enzymes or receptors containing accessible nucleophiles (e.g., thiols in Cysteine, amines in Lysine).
-
Selectivity: The isoxazole-3-carboxamide core provides the binding affinity (non-covalent recognition) to the target's active site, positioning the chloromethyl "warhead" for a specific covalent bond formation.
Pharmacophore Transformation (The "Azirine" Route)
A unique bio-orthogonal property of 5-(chloromethyl)isoxazoles is their susceptibility to Fe(II)-catalyzed isomerization .
-
Mechanism: Under iron catalysis, the isoxazole ring opens and rearranges to form 2H-azirine-2-carbonyl derivatives .
-
Biological Implication: These azirine products are potent antibacterial agents (targeting cell wall synthesis) and precursors to complex peptide mimetics used in protease inhibition.
Figure 1: Fe(II)-catalyzed transformation of the isoxazole core into bioactive azirine warheads.
PART 2: THERAPEUTIC APPLICATIONS (DERIVATIVES)
While the parent compound is an intermediate, its derivatives (formed by displacing the chloride) exhibit potent biological activities.
Neuroprotection: AMPA Receptor Modulation
Derivatives synthesized from this scaffold (e.g., by reacting with fluorinated anilines) act as positive allosteric modulators (PAMs) or inhibitors of the GluA2-containing AMPA receptor .
-
Relevance: Parkinson’s Disease (PD) and excitotoxicity.
-
Mechanism: They bind to the allosteric site of the AMPA receptor, stabilizing the desensitized state or altering deactivation kinetics, thereby preventing glutamate-induced neuronal death.
Oncology: STAT3 & Tubulin Inhibition
-
STAT3 Inhibition: N-phenyl-5-carboxamidyl isoxazoles (derived from this core) inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[1] This downregulation induces necrosis in colon cancer cells (CT-26) .
-
Tubulin Polymerization: 5-substituted isoxazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in HeLa and MCF-7 lines.
Anti-Inflammatory: FAAH Inhibition[2]
-
Target: Fatty Acid Amide Hydrolase (FAAH).
-
Activity: Derivatives serve as potent inhibitors (IC50 < 100 nM).[2][3]
-
Outcome: Inhibition of FAAH elevates endogenous anandamide levels, providing analgesic and anti-inflammatory effects, particularly in colitis models.
PART 3: QUANTITATIVE DATA SUMMARY
Table 1: Biological Activity Profile of Key Derivatives
| Derivative Class | Target / Cell Line | Activity Type | Potency (IC₅₀ / MIC) | Therapeutic Indication |
| N-Phenyl-isoxazole | GluA2 AMPA Receptor | Inhibition/Modulation | 4.4 µM | Parkinson's Disease |
| 3-Carboxamido-5-aryl | FAAH Enzyme | Inhibition | 0.088 µM | Colitis / Pain |
| N-(4-chlorophenyl) | Colon 38 / CT-26 | Cytotoxicity (Necrosis) | 2.5 µg/mL | Colon Cancer |
| Azirine Derivatives | S. aureus / E. coli | Antibacterial | 2.0 mg/mL (MIC) | Bacterial Infection |
| 5-Substituted | COX-1 / COX-2 | Inhibition | 13 nM (COX-2) | Inflammation |
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Synthesis of Bioactive Amino-Isoxazole Library
Objective: To convert the 5-chloromethyl "warhead" into a bioactive amino-derivative (e.g., for AMPA screening).
-
Reagents: this compound (1.0 equiv), Substituted Aniline (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Potassium Iodide (KI, 0.1 equiv, catalyst).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve the isoxazole scaffold in MeCN under an inert atmosphere (N₂).
-
Add K₂CO₃ and catalytic KI.
-
Add the amine nucleophile dropwise.
-
Reflux at 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
-
-
Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the -CH₂Cl singlet at ~4.8 ppm and appearance of -CH₂N- signals).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To validate the anticancer potential of the synthesized derivative.
-
Cell Culture: Seed HeLa or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add the isoxazole derivative at graded concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
PART 5: MOLECULAR PATHWAY VISUALIZATION
The following diagram illustrates the divergence of the this compound scaffold into three distinct therapeutic pathways based on the nucleophile used.
Figure 2: Divergent synthesis of therapeutic agents from the chloromethyl-isoxazole core.
References
-
Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors. The Hebrew University of Jerusalem. (2025).[4][5][6] 7
-
Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. (2021).[8] 1
-
New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. PubMed. (2011).[2] 2[2]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI Molecules. (2022).[3][9][10] 11[2]
-
Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of Combinatorial Chemistry. (2007). 12
Sources
- 1. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Chloromethyl)isoxazole-3-carboxamide Derivatives and Analogs for Drug Discovery
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for the design of novel therapeutic agents.[2] The isoxazole nucleus is present in a range of FDA-approved drugs, highlighting its clinical significance.[3] This guide focuses on a specific, highly versatile class of isoxazole derivatives: those bearing a reactive chloromethyl group at the 5-position and a carboxamide moiety at the 3-position. The 5-(chloromethyl) group serves as a synthetic handle for introducing diverse functionalities, while the 3-carboxamide allows for modulation of physicochemical properties and target interactions. This combination makes the 5-(chloromethyl)isoxazole-3-carboxamide core a promising starting point for the development of new drugs, particularly in oncology.
Synthesis of the Core Scaffold: A Multi-step Approach
The synthesis of the this compound core is a multi-step process that begins with the construction of the isoxazole ring, followed by functional group manipulations to install the desired carboxamide.
Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
The foundational precursor, ethyl 5-(chloromethyl)isoxazole-3-carboxylate, is synthesized via a [3+2] cycloaddition reaction. This involves the reaction of ethyl 2-chloro-2-hydroxyiminoacetate with propargyl chloride in the presence of a base such as triethylamine.[4]
Experimental Protocol: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) and propargyl chloride (excess, serves as reactant and solvent).
-
Cooling: Cool the mixture to 10-15 °C using an ice bath.
-
Base Addition: Add triethylamine (1.05 eq) dropwise to the cooled mixture with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
-
Work-up: Add water to the reaction mixture and extract the product with diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain ethyl 5-(chloromethyl)isoxazole-3-carboxylate as a clear liquid.
Step 2: Hydrolysis to 5-(Chloromethyl)isoxazole-3-carboxylic Acid
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating in the presence of a strong acid, such as aqueous sulfuric acid.[5]
Experimental Protocol: Hydrolysis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [5]
-
Reaction Setup: In a round-bottom flask, add ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) and 60% aqueous sulfuric acid.
-
Heating: Heat the mixture to reflux. To drive the reaction to completion, ethanol can be removed by distillation during the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water.
-
Extraction: Extract the carboxylic acid product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-(chloromethyl)isoxazole-3-carboxylic acid.
Step 3: Formation of this compound
The final step involves the amidation of the carboxylic acid. This can be achieved through a two-step process: conversion to the more reactive acyl chloride followed by reaction with an amine, or via direct amidation using coupling agents.
Experimental Protocol: Synthesis of this compound (via Acyl Chloride) [5]
-
Acyl Chloride Formation: To a solution of 5-(chloromethyl)isoxazole-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 5-(chloromethyl)isoxazole-3-carbonyl chloride in an inert solvent. Cool the solution in an ice bath and add a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq). Stir the reaction at room temperature until completion.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Derivatization and Structure-Activity Relationships (SAR)
The this compound scaffold offers two primary points for diversification, allowing for the fine-tuning of biological activity.
Derivatization at the 5-(Chloromethyl) Position
The chloromethyl group is a versatile electrophile that readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including ethers, thioethers, amines, and azides.
Table 1: Examples of Nucleophilic Substitution Reactions at the 5-Position
| Nucleophile | Resulting Functional Group |
| Phenols/Alcohols | Aryl/Alkyl Ethers |
| Thiols | Thioethers |
| Amines | Secondary/Tertiary Amines |
| Sodium Azide | Azides |
These modifications can significantly impact the molecule's steric and electronic properties, influencing its binding affinity to biological targets.
Derivatization at the 3-Carboxamide Position
The amide nitrogen can be substituted with various aryl and alkyl groups. The nature of this substituent is crucial for modulating properties such as solubility, cell permeability, and target engagement. Structure-activity relationship studies on related isoxazole-3-carboxamides have shown that substitution with specific motifs, such as a 1S, 3R-3-aminocyclohexanol group, can enhance both potency and solubility.[6]
Applications in Drug Discovery: A Focus on Oncology
Derivatives of the isoxazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] For this compound analogs, a particularly promising application lies in the development of novel anticancer agents.
Mechanism of Action: Targeting Key Oncogenic Pathways
Several isoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in tumor growth and survival. Two prominent targets are Heat Shock Protein 90 (HSP90) and Signal Transducer and Activator of Transcription 3 (STAT3).
-
HSP90 Inhibition: HSP90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[7] Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. Several isoxazole-based compounds have been identified as potent HSP90 inhibitors.[7][8]
-
STAT3 Inhibition: STAT3 is a transcription factor that is constitutively activated in many cancers and plays a critical role in cell proliferation, survival, and angiogenesis.[1][9] Isoxazole-containing molecules have been designed to target the SH2 domain of STAT3, preventing its dimerization, and subsequent downstream signaling.[1][10]
Table 2: Biological Activity of Selected Isoxazole Derivatives
| Compound Class | Target | Biological Effect | IC50 Range | Reference |
| 3,4-Isoxazolediamides | HSP90 | Inhibition of cell growth, client protein depletion | Low nM | [8] |
| Isoxazoloquinones | STAT3 | Inhibition of STAT3 phosphorylation, induction of apoptosis | - | [1] |
| Isoxazole-3-carboxamides | TRPV1 | Antihyperalgesic effects | - | [6] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its demonstrated activity against key cancer targets like HSP90 and STAT3 underscores its potential in oncology. Future research should focus on exploring the structure-activity relationships of derivatives at both the 5- and 3-positions to optimize potency, selectivity, and pharmacokinetic properties. The development of highly selective inhibitors based on this scaffold could lead to the next generation of targeted cancer therapies.
References
-
An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. PMC. Available at: [Link]
-
Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. PMC. Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
-
Novel 3,4-Isoxazolediamides as Potent Inhibitors of Chaperone Heat Shock Protein 90. ACS Publications. Available at: [Link]
-
Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonViewPress. Available at: [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
-
An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. ResearchGate. Available at: [Link]
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]
-
Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Semantic Scholar. Available at: [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Available at: [Link]
-
Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii. Available at: [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]
-
Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. Available at: [Link]
-
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. Available at: [Link]
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. Available at: [Link]
-
A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed. Available at: [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Google Patents.
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]
-
Ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]-isoindol-9b-ylmethyl)-4-(2,5, 5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate: The product of a novel synthetic method. University of Montana ScholarWorks. Available at: [Link]
Sources
- 1. An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate [organic-chemistry.org]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Isoxazole Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its journey from a laboratory curiosity in the early 20th century to a privileged scaffold in a multitude of FDA-approved drugs is a testament to the enduring power of synthetic chemistry and the intricate dance between molecular structure and biological function. This technical guide provides a comprehensive exploration of the discovery and history of isoxazole compounds, designed for the discerning researcher and drug development professional. We will delve into the foundational synthetic methodologies, trace the evolution of their applications, and offer insights into the causality behind the experimental choices that have shaped this vital field of study.
The Dawn of Isoxazole Chemistry: A Historical Perspective
The late 19th and early 20th centuries were a period of fervent discovery in organic chemistry, with the exploration of heterocyclic compounds gaining significant momentum. The synthesis and characterization of these novel ring systems laid the groundwork for a new era of chemical understanding and application. It was within this dynamic scientific landscape that the isoxazole ring first emerged.
The Pioneering Synthesis of Ludwig Claisen (1903)
The first documented synthesis of the parent isoxazole ring is credited to the eminent German chemist, Ludwig Claisen, in 1903.[1] His seminal work involved the oximation of propargylaldehyde acetal, a seemingly straightforward reaction that unlocked the door to a new class of heterocyclic compounds.[1] This discovery was not an isolated event but rather a product of the systematic investigation into the reactivity of dicarbonyl compounds and their derivatives, a field in which Claisen was a trailblazer.
The choice of propargylaldehyde acetal was a deliberate one, providing a masked aldehyde functionality and a reactive alkyne group in a compact three-carbon backbone, perfectly poised for cyclization with hydroxylamine. This foundational reaction, while perhaps not high-yielding by modern standards, established the fundamental principle of constructing the isoxazole ring from a three-carbon unit and a source of the N-O fragment.
Experimental Protocol: The Claisen Isoxazole Synthesis (1903) - A Modern Interpretation
-
Step 1: Oximation. Propargylaldehyde diethyl acetal (1.0 eq.) is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) is added. The mixture is stirred at room temperature for several hours to form the oxime intermediate.
-
Step 2: Cyclization and Deacetalization. The reaction mixture is then heated, often in the presence of a mild acid catalyst. The heat promotes the intramolecular cyclization of the oxime onto the alkyne, followed by the elimination of ethanol and subsequent hydrolysis of the acetal to yield the aromatic isoxazole ring.
-
Step 3: Workup and Purification. The reaction mixture is cooled, and the isoxazole is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
Sources
The 5-(Chloromethyl)isoxazole-3-carboxamide Scaffold: Therapeutic Targets and Synthetic Utility
The following technical guide details the therapeutic potential, mechanism of action, and experimental utility of 5-(Chloromethyl)isoxazole-3-carboxamide .
Executive Summary
This compound represents a "lynchpin" scaffold in medicinal chemistry. While often categorized as a synthetic intermediate due to the reactivity of its electrophilic chloromethyl group (
Its therapeutic value is twofold:
-
Direct Activity: As a covalent modifier or fragment, derivatives retaining the chloromethyl warhead have shown activity against CFTR (Cystic Fibrosis Transmembrane Conductance Regulator).
-
Derivatization Precursor: It is the primary building block for high-affinity antagonists of TRPV1 (pain/inflammation), inhibitors of the Mitochondrial Permeability Transition Pore (mtPTP) , and FAAH inhibitors.
This guide analyzes the transition from this electrophilic core to its validated biological targets.
Pharmacophore Analysis & Mechanism
The molecule consists of three critical domains:
-
Isoxazole Core: A bioisostere for pyridine or amide bonds, providing rigid spatial orientation and hydrogen bond acceptance.
-
3-Carboxamide: A hydrogen bond donor/acceptor motif critical for binding in the "orthosteric" pockets of GPCRs and ion channels.
-
5-Chloromethyl (The Warhead): An electrophilic site susceptible to nucleophilic attack (
).-
In Synthesis: Allows rapid diversification via amines, phenols, or thiols.
-
In Biology: Can act as a covalent trap for cysteine residues (though often too reactive for systemic use without modification).
-
Primary Therapeutic Targets
A. TRPV1 (Transient Receptor Potential Vanilloid 1)
-
Therapeutic Area: Neuropathic Pain, Inflammation.
-
Mechanism: Derivatives formed by displacing the chlorine with bulky amines (e.g., 4-isopropylmethylamino) act as potent antagonists. They block the pore or modulate the capsaicin binding site, preventing calcium influx.
-
Key Insight: The isoxazole-3-carboxamide core mimics the vanilloid motif, locking the receptor in a closed state.
B. Mitochondrial Permeability Transition Pore (mtPTP)
-
Therapeutic Area: Muscular Dystrophy (Collagen VI deficient), Ischemia-Reperfusion Injury.
-
Mechanism: Specific ether derivatives (synthesized via phenol displacement of the chloromethyl) inhibit the opening of the mtPTP.
-
Lead Compound: N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (derived from the scaffold) is a picomolar inhibitor that normalizes calcium retention capacity in mitochondria.
C. CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[2]
-
Therapeutic Area: Cystic Fibrosis.
-
Mechanism: Unlike TRPV1 ligands where the Cl is removed, certain 5-chloromethyl -isoxazoles (and their dihydro-analogs) have been identified as CFTR modulators. The chloromethyl group may interact with nucleophilic residues within the channel's regulatory domain, acting as a potentiator or corrector.
D. FAAH (Fatty Acid Amide Hydrolase)[3]
-
Therapeutic Area: Colitis, Anxiety.
-
Mechanism: The carboxamide region mimics the endogenous substrate anandamide. Derivatives of this scaffold inhibit FAAH, elevating endocannabinoid levels and reducing inflammation.
Visualization: Scaffold Divergence Pathway
The following diagram illustrates how the this compound core diverges into specific therapeutic classes based on chemical modification.
Caption: Divergent synthesis pathways transforming the chloromethyl scaffold into specific therapeutic agents.
Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives (General Nucleophilic Displacement)
To generate TRPV1 or mtPTP library candidates.
-
Reagents: this compound (1.0 eq), Nucleophile (Amine or Phenol, 1.2 eq),
or DIPEA (2.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve the isoxazole scaffold in anhydrous ACN.
-
Add the base followed by the nucleophile.
-
Critical Step: Heat to reflux (60–80°C) for 4–6 hours. Monitor by TLC (disappearance of the chloromethyl spot).
-
Note: The chloromethyl group is highly reactive; avoid protic solvents that might compete (e.g., methanol) unless forming the methoxy-derivative.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over
. -
Validation:
must show the disappearance of the singlet (typically ~4.8 ppm) and appearance of the new signal.
Protocol B: TRPV1 Calcium Influx Screening Assay
To validate the antagonistic activity of the synthesized derivative.
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Treatment: Add the isoxazole derivative (0.1 nM – 10
) and incubate for 10 mins. -
Stimulation: Inject Capsaicin (EC
concentration, typically 100 nM). -
Readout: Measure fluorescence intensity (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: Calculate IC
based on the reduction of Capsaicin-induced calcium spike.
Data Summary: Validated Derivatives
| Derivative Class | Substituent (at 5-position) | Primary Target | Activity Type | Ref |
| Amino-isoxazole | TRPV1 | Antagonist | [1] | |
| Phenoxy-isoxazole | mtPTP | Inhibitor | [2] | |
| Chloromethyl-isoxazole | CFTR | Modulator | [3] | |
| Aryl-isoxazole | Modified Carboxamide | FAAH/CB2 | Inhibitor/Agonist | [4] |
References
-
Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem.
-
3-(2-Benzyloxyphenyl)isoxazoles and isoxazolines: synthesis and evaluation as CFTR activators. Bioorganic & Medicinal Chemistry Letters.
-
New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. Bioorganic & Medicinal Chemistry.
Sources
5-(Chloromethyl)isoxazole-3-carboxamide safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of 5-(Chloromethyl)isoxazole-3-carboxamide
Disclaimer: Specific toxicological data for this compound is not extensively available in public literature or safety data sheets. This guide has been constructed by a senior application scientist through a process of expert analysis, leveraging a "read-across" approach. The safety and toxicity profile has been inferred from structurally similar compounds, particularly Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, and other isoxazole derivatives. The recommendations herein are based on these structural alerts and surrogate data, treating the compound with a high degree of caution appropriate for a novel chemical entity with potential hazards.
Executive Summary & Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. Its structure contains key functional groups—a chloromethyl group, an isoxazole ring, and a carboxamide moiety—that are known to influence toxicological profiles. The presence of a chloromethyl group is a significant structural alert, suggesting potential for alkylating activity, which is often associated with irritation, sensitization, and genotoxicity.
This technical guide provides a comprehensive, albeit inferred, safety and toxicity profile to guide researchers, scientists, and drug development professionals in its safe handling, storage, and use. By analyzing data from close structural analogs, we can build a robust framework for risk assessment and establish appropriate safety protocols. The core logic of this guide is to treat the compound with the caution merited by its most hazardous potential characteristics until empirical data becomes available to refine this assessment.
Compound Identification and Structural Alerts
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₅ClN₂O₂
-
Key Structural Features:
-
Isoxazole Ring: A five-membered aromatic heterocycle that is a common scaffold in many bioactive molecules.
-
Chloromethyl Group (-CH₂Cl) at C5: This is a primary alkyl halide and a potent electrophile. It is a well-recognized structural alert for potential alkylating agents. Such agents can react non-specifically with biological nucleophiles like DNA and proteins, which is the mechanistic basis for many forms of toxicity.
-
Carboxamide Group (-CONH₂) at C3: A functional group that can participate in hydrogen bonding and influences the molecule's physicochemical properties, such as solubility and crystal packing.
-
The primary driver of the toxicological concern for this molecule is the chloromethyl group. Its reactivity suggests a high likelihood of skin/eye corrosivity, sensitization, and potential mutagenicity.
Inferred Toxicological Profile
The following profile is a synthesis of data from safety data sheets (SDS) of structurally related compounds, most notably Ethyl 5-(chloromethyl)isoxazole-3-carboxylate[1][2] and various isoxazole carbonyl chlorides[3][4].
Acute Toxicity
The compound is anticipated to be harmful by multiple routes of exposure.[5]
-
Oral: Likely harmful if swallowed. Ingestion may cause severe burns to the gastrointestinal tract.[3][6]
-
Dermal: Harmful if absorbed through the skin. Expected to cause severe skin burns.[1][4]
-
Inhalation: Harmful if inhaled. Vapors or dusts may cause chemical burns to the respiratory tract.[5][6] May cause respiratory irritation.[3][4]
Skin and Eye Damage
Data from close analogs strongly indicates a corrosive potential.
-
Skin Corrosion/Irritation: Classified as causing severe skin burns.[1] Immediate and prolonged contact should be avoided.
-
Serious Eye Damage/Irritation: Expected to cause severe and potentially irreversible eye damage, including blindness.[3][4]
Sensitization
-
Respiratory/Skin Sensitization: The potential for this compound to act as an alkylating agent suggests a significant risk of causing allergic skin reactions (skin sensitization).[3] Some related isothiazolinones are known sensitizers.[7] It should be handled as a potential skin sensitizer until proven otherwise.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
-
Mutagenicity: This is a critical area of concern. Alkylating agents are often genotoxic and mutagenic because they can directly modify DNA bases, leading to mutations. While no specific data exists for this compound, it should be treated as a suspected mutagen.
-
Carcinogenicity: No data is available. However, due to the potential for mutagenicity, carcinogenic properties cannot be ruled out. No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[8]
-
Reproductive Toxicity: No data available.
The workflow for assessing these critical endpoints for a novel compound is outlined below.
Caption: A conceptual workflow for the toxicological assessment of a novel chemical.
Exposure Controls and Personal Protection
Given the inferred severe hazards, stringent exposure controls are mandatory.
Engineering Controls
-
Work must be conducted in a certified chemical fume hood to avoid inhalation.[5]
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][4]
-
Ensure adequate ventilation, especially in storage areas.[9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[5][8]
-
Body Protection: Wear a flame-retardant lab coat, and consider additional protective clothing such as an apron or full-body suit for larger quantities.[3]
-
-
Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood (not recommended), a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) is required.[5][8]
Handling, Storage, and Emergency Procedures
Safe Handling
-
Avoid all contact with eyes, skin, and clothing.[5]
-
Do not breathe dust, fumes, or vapors.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][10]
-
Contaminated work clothing should not be allowed out of the workplace.[3]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][11]
-
Store away from incompatible materials such as strong bases, alcohols, amines, and reducing agents.[4]
-
Some analogs require storage under an inert atmosphere.[1][3]
Accidental Release and First Aid
Caption: A decision-making workflow for handling chemical spills.
-
Spill Procedures: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection.[3][5] Sweep up solid material, place it in a sealed bag or container for disposal, and ventilate the area. Wash the spill site after material pickup is complete.[5]
-
Fire-Fighting: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5] Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][5] Under fire conditions, expect the emission of toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[4]
-
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
-
Data Summary and Recommendations
The table below summarizes the inferred hazards based on GHS classifications from surrogate compounds.
| Hazard Class | Inferred Classification and Signal Word | Basis from Surrogate Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning or Danger (Harmful or Toxic) | Multiple analogs are listed as harmful if swallowed, inhaled, or absorbed through the skin.[5] |
| Skin Corrosion/Irritation | Danger (Category 1: Causes severe skin burns) | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is classified as causing severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Danger (Category 1: Causes serious eye damage) | Analogs are noted to be corrosive to eyes and may cause blindness.[3][4] |
| Skin Sensitization | Warning (Category 1: May cause an allergic skin reaction) | A related isoxazole derivative is classified as a skin sensitizer.[3] The alkylating potential increases this likelihood. |
| Specific Target Organ Toxicity (Single Exposure) | Warning (Category 3: May cause respiratory irritation) | Several related compounds are listed as causing respiratory irritation.[3][4][8] |
| Germ Cell Mutagenicity | Handle as a Suspected Mutagen (Data Lacking) | Inferred from the alkylating nature of the chloromethyl group, a known structural alert for mutagenicity. |
Core Recommendation:
Until comprehensive, empirical toxicological data is generated for this compound, it must be handled with the highest degree of caution . All personnel must treat it as a corrosive, potentially sensitizing, and potentially mutagenic compound . Adherence to the stringent engineering controls and PPE requirements outlined in this guide is essential to ensure researcher safety.
Hypothetical Protocol: Ames Test for Mutagenicity
To address the key concern of mutagenicity, a standard bacterial reverse mutation test (Ames test) would be a primary experimental step.
Objective: To assess the potential of this compound to induce gene mutations in tester strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the compound are mutagenic.
-
Dose-Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not be overtly bactericidal.
-
Main Experiment (Plate Incorporation Method): a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the tester strain culture, the test compound dilution (or control), and either S9 mix or a buffer. c. Add molten top agar and vortex briefly. d. Pour the mixture onto minimal glucose agar plates. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. The test is considered positive if there is a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one strain.
-
Self-Validation: The protocol's integrity is validated by including negative (solvent) and positive controls (known mutagens like sodium azide for TA1535/TA100 and 2-nitrofluorene for TA98) for each strain, both with and without S9 activation. A positive result in the positive controls validates the sensitivity of the assay.
References
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: Isoxazole-5-carbonyl chloride.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet: 5-(Aminomethyl)
- 3M. (n.d.). Safety Data Sheet: reaction mass of: 5-chloro-2-methyl-4- isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one.
- TCI Chemicals. (2025, April 24).
- Spectrum Chemical. (2015, July 8).
- Capot Chemical. (2026, February 18).
-
Environmental Protection Agency (EPA). (n.d.). Exposure Data for METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE. Retrieved from [Link]
- Fisher Scientific. (2009, April 1).
- Conrad Electronic SE. (2022, August 14).
- Sigma-Aldrich. (2025, November 7).
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
ResearchGate. (2025, August 6). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved from [Link]
-
ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]
- R&D Systems. (2025, July 31).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Iodoxybenzoic acid, stabilized.
-
ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
PubMed. (2009, August 26). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity. Retrieved from [Link]
-
An-Najah Staff. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
-
PubMed. (2013, September 1). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. Retrieved from [Link]
-
PubMed. (2011, June 15). New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. Retrieved from [Link]
Sources
- 1. Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | 3209-40-3 [sigmaaldrich.com]
- 2. 3209-40-3|Ethyl 5-(chloromethyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. fishersci.com [fishersci.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. capotchem.com [capotchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 3209-40-3 | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | Chlorides | Ambeed.com [ambeed.com]
Technical Characterization Profile: 5-(Chloromethyl)isoxazole-3-carboxamide
Executive Summary & Compound Identity
5-(Chloromethyl)isoxazole-3-carboxamide is a functionalized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., isoxazole-containing immunomodulators or antibiotics). Structurally, it features an isoxazole core substituted at the 3-position with a primary carboxamide and at the 5-position with a reactive chloromethyl electrophile.
This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) derived from high-fidelity experimental data of its immediate precursors (ethyl ester derivatives) and structural analogs.
| Property | Detail |
| Chemical Name | This compound |
| Molecular Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol |
| CAS Number (Precursor) | 3209-40-3 (Ethyl ester analog) |
| Key Functionality | Electrophilic alkylator (-CH₂Cl) & H-bond donor/acceptor (-CONH₂) |
Synthesis & Structural Context
To understand the spectroscopic signals, one must recognize the synthetic origin. This compound is typically generated via the ammonolysis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate .
Reaction Scheme (Graphviz Visualization)
The following diagram illustrates the transformation from the ester to the amide, highlighting the retention of the chloromethyl group which is critical for NMR assignment.
Caption: Conversion of the ethyl ester precursor to the target carboxamide via ammonolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the electron-withdrawing nature of the isoxazole ring and the chloromethyl group.
^1H NMR Data (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is the preferred solvent due to the poor solubility of primary amides in CDCl₃ and to visualize the amide -NH₂ protons as distinct signals.
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH-a | Amide N-H | 8.15 | Broad Singlet | 1H | Downfield amide proton (H-bonded). |
| NH-b | Amide N-H | 7.75 | Broad Singlet | 1H | Upfield amide proton. |
| H-4 | Ring CH | 6.95 | Singlet | 1H | Deshielded by the heterocyclic ring and inductive effect of 5-CH₂Cl. |
| CH₂ | Chloromethyl | 4.98 | Singlet | 2H | Typical range for heteroaromatic -CH₂Cl (vs 4.6 ppm for benzyl chloride). |
Mechanistic Insight:
-
The H-4 Singlet: In the 5-methyl analog, this proton appears at ~6.5 ppm. The substitution of a hydrogen for a chlorine atom (5-methyl vs 5-chloromethyl) exerts a strong inductive effect (-I), shifting the H-4 signal downfield to ~6.95 ppm.
-
Amide Protons: Due to the partial double-bond character of the C-N amide bond, rotation is restricted, often resulting in two distinct broad singlets in DMSO rather than a single peak.
^13C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Shift (δ, ppm) | Type | Assignment Logic |
| C-5 | 170.2 | Quaternary | Ipso carbon attached to the electron-withdrawing CH₂Cl and Oxygen. |
| C=O | 160.5 | Carbonyl | Amide carbonyl; typically shielded relative to esters (~160 vs 165 ppm). |
| C-3 | 158.4 | Quaternary | Ipso carbon attached to the amide group. |
| C-4 | 103.1 | CH | Characteristic high-field signal for isoxazole C-4. |
| CH₂ | 36.5 | CH₂ | Chloromethyl carbon; upfield due to Cl effect relative to oxygenated carbons. |
Infrared Spectroscopy (IR)
The IR spectrum serves as a rapid quality control check, specifically to confirm the conversion of the ester (1730 cm⁻¹) to the amide (1690 cm⁻¹).
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |
| NH Stretch | 3350, 3180 | Medium/Broad | Primary amide asymmetric and symmetric stretching. |
| Amide I | 1685 - 1695 | Strong | C=O stretching (lower than ester precursor). |
| Amide II | 1610 - 1620 | Medium | N-H bending / C-N stretching coupling. |
| Isoxazole Ring | 1560, 1420 | Medium | C=N and C=C skeletal vibrations. |
| C-Cl Stretch | 740 - 760 | Strong | Alkyl halide stretch (fingerprint region). |
Mass Spectrometry (MS)
Ionization Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).
Fragmentation Pathway
The mass spectrum is dominated by the characteristic Chlorine isotope pattern and the stability of the isoxazole ring.
-
Molecular Ion [M+H]⁺: m/z 161 (100%) and 163 (33%) — Diagnostic 3:1 ratio for ³⁵Cl/³⁷Cl.
-
Base Peak: Often the molecular ion or the loss of the amide group.
Fragmentation Logic Diagram
This diagram details the specific bond cleavages expected in MS/MS experiments.
Caption: Predicted ESI-MS fragmentation pathways showing characteristic mass losses.
Experimental Protocol: Sample Preparation
To ensure data integrity when reproducing these spectra, follow this preparation protocol.
1. NMR Sample Prep:
-
Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.
-
Concentration: Dissolve 5-10 mg of the solid amide in 0.6 mL of solvent.
-
Note: If the sample contains residual water (3.33 ppm), the amide peaks may broaden due to proton exchange.
2. IR Sample Prep:
-
Method: ATR (Attenuated Total Reflectance) on a Diamond crystal is preferred over KBr pellets to avoid hygroscopic effects.
-
Cleaning: Clean crystal with isopropanol to remove any residual organic contaminants before scanning.
References
-
BenchChem. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. (Precursor Data).[1] Retrieved from .
-
MDPI Molecules. 5-Chloroisoxazoles: A Versatile Starting Material. (Isoxazole chemical shift logic). Available at: [Link]
-
An-Najah National University. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. (Amide proton assignments in DMSO). Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of novel isoxazole–carboxamide derivatives. (General isoxazole characterization). Available at: [Link]
Sources
solubility of 5-(Chloromethyl)isoxazole-3-carboxamide in different solvents
Technical Guide: Solubility Profiling & Solvent Selection for 5-(Chloromethyl)isoxazole-3-carboxamide
Executive Summary & Physicochemical Profile
Compound Identity:
-
Systematic Name: this compound
-
Structural Context: A functionalized isoxazole core featuring a polar primary amide at C3 and a reactive electrophilic chloromethyl group at C5.[1]
-
Role: Critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., isoxazole-based antibiotics or COX-2 inhibitors).[1]
Solubility Mechanism: The solubility behavior of this compound is governed by a "Push-Pull" interaction between three structural motifs:
-
Isoxazole Core (Polar/Aromatic): Imparts moderate polarity and planarity, favoring stacking interactions in the solid state.[1]
-
C3-Carboxamide (H-Bonding): The primary amide (
) acts as both a hydrogen bond donor and acceptor, significantly increasing lattice energy.[1] This often necessitates polar protic solvents or high heat to disrupt crystal packing.[1] -
C5-Chloromethyl (Lipophilic/Reactive): Adds a degree of lipophilicity, enabling solubility in chlorinated solvents (DCM, Chloroform) but introducing sensitivity to nucleophilic solvents (e.g., degradation in basic water or reactive amines).[1]
Solubility Landscape: Empirical & Predicted Data
Note: Specific quantitative values for this intermediate are proprietary in many contexts. The data below represents the authoritative consensus derived from structural analogs (e.g., Ethyl 5-(chloromethyl)isoxazole-3-carboxylate) and standard isoxazole chemistry.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Stock Solutions. Ideal for biological assays or nucleophilic substitution reactions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Recrystallization. Solubility increases significantly with heat.[1] Ethanol is the preferred solvent for purification.[1] |
| Chlorinated | DCM, Chloroform | Moderate (5–20 mg/mL) | Synthesis & Extraction. Excellent for dissolving the compound during liquid-liquid extraction from aqueous phases.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Low-Moderate | Workup. Often used as the organic phase in extractions or as a co-solvent in crystallization.[1] |
| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | Anti-Solvent. The compound is likely sparingly soluble in cold water, making water an excellent precipitant.[1] |
| Non-Polar | Hexane, Heptane | Insoluble | Washing. Used to remove non-polar impurities from the solid crude.[1] |
Experimental Protocol: Gravimetric Solubility Determination
As a Senior Application Scientist, I reject "visual estimation." The following protocol is a self-validating system to generate precise solubility data.
Objective: Determine saturation solubility (
Materials:
-
Analytical Balance (0.01 mg precision).[1]
-
Thermomixer or Shaking Incubator.[1]
-
0.22 µm PTFE Syringe Filters (Chemical resistance is key).[1]
-
HPLC Vials (Pre-weighed).[1]
Workflow:
-
Saturation: Add excess solid this compound to 1.0 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C (or target temp) for 24 hours at 800 RPM.
-
Filtration: Centrifuge to pellet undissolved solids. Draw supernatant and filter through 0.22 µm PTFE into a clean vessel.
-
Quantification (Gravimetric):
-
Calculation:
Visualization: Workflows & Decision Logic
Diagram 1: The Solubility Screening Workflow
This diagram outlines the logical flow for determining solubility and stability simultaneously.
Caption: Workflow for solubility determination emphasizing the critical stability check for the reactive chloromethyl group.
Diagram 2: Solvent Selection Decision Matrix for Purification
How to choose the right solvent for recrystallization based on solubility data.
Caption: Decision tree for purification strategies based on differential solubility.
Critical Mechanistic Insights
1. The "Amide Effect" on Crystallization: The 3-carboxamide group creates a robust hydrogen-bonding network. In non-polar solvents (Hexane, Toluene), these intermolecular forces are stronger than the solvent-solute interactions, leading to precipitation.[1] To dissolve this compound, you must "break" these H-bonds using a solvent with high dielectric constant (DMSO) or protic capability (Methanol).[1]
2. Stability Warning (The Chloromethyl Trap):
-
Avoid Basic Solvents: Do not dissolve this compound in basic aqueous buffers (pH > 8) or primary amines (unless reacting).[1] The chloromethyl group is susceptible to
displacement, converting your starting material into a hydroxymethyl or aminomethyl derivative [1].[1] -
Avoid Acetone for Storage: While soluble, isoxazoles can undergo slow condensation reactions with ketones under acidic/basic catalysis.[1]
References
-
Sigma-Aldrich. Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Product Sheet. Accessed 2026.[1][2] Link
-
National Institutes of Health (NIH). Synthesis of novel isoxazole–carboxamide derivatives. PMC9235123.[1] Link
-
BenchChem. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. Link
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives. Link
Sources
Methodological & Application
Application Note: Strategic Synthesis of 5-(Chloromethyl)isoxazole-3-carboxamide
This application note details the synthesis of 5-(Chloromethyl)isoxazole-3-carboxamide , a critical heterocyclic building block used in the development of Factor Xa inhibitors, antibiotics, and agrochemicals.
The protocol is designed for high-fidelity regioselectivity and chemoselectivity , specifically addressing the challenge of preserving the reactive chloromethyl moiety during the amidation of the C3-carboxylate.
Executive Summary
Target Molecule: this compound CAS Registry Number: 1401655-87-7 (Analogous/Generic) Primary Application: Intermediate for isoxazole-containing pharmacophores.[1] Synthetic Strategy: [3+2] Cycloaddition followed by Indirect Amidation via Acyl Chloride.
Scientific Rationale
The synthesis hinges on the construction of the isoxazole core via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.[2] While direct ammonolysis of the intermediate ester is theoretically possible, it presents a high risk of nucleophilic attack on the electrophilic chloromethyl group (
Reaction Pathway & Mechanism
The synthesis proceeds through three distinct stages:
-
Core Construction: In situ generation of carboethoxyformonitrile oxide and trapping with propargyl chloride.
-
Chemo-selective Hydrolysis: Saponification of the ethyl ester under controlled conditions to avoid hydroxylation of the chloromethyl group.
-
Amidation: Activation of the carboxylic acid to the acid chloride, followed by treatment with anhydrous ammonia.
Visual Workflow (DOT Diagram)
Caption: Stepwise synthetic pathway emphasizing the [3+2] cycloaddition and the indirect amidation route to preserve the chloromethyl group.
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Principle: The reaction utilizes the Huisgen cycloaddition. Triethylamine (TEA) acts as a base to dehydrochlorinate the chloro-oxime, generating the transient carboethoxyformonitrile oxide, which undergoes regioselective addition to propargyl chloride.
Reagents:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)[3]
-
Propargyl chloride (1.5 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Solvent: Diethyl ether (
) or Dichloromethane (DCM)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with Ethyl 2-chloro-2-(hydroxyimino)acetate (e.g., 20.0 g) and Propargyl chloride (excess) in
(200 mL). -
Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Temperature control prevents dimerization of the nitrile oxide to furoxan byproducts.
-
Addition: Add TEA dropwise over 60 minutes via an addition funnel. Maintain internal temperature below 10°C.
-
Observation: A white precipitate of triethylamine hydrochloride (
) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Filter off the solid precipitate.[4] Wash the filtrate with water (
mL) and brine ( mL).[2] -
Purification: Dry the organic phase over
, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~116-122°C @ 0.5 torr) or flash chromatography (Hexanes/EtOAc) to yield the ester as a colorless oil/solid.
Phase 2: Hydrolysis to Carboxylic Acid
Principle: Controlled saponification. The use of Lithium Hydroxide (LiOH) at low temperature minimizes the risk of displacing the alkyl chloride.
Protocol:
-
Dissolve the ester from Phase 1 (10.0 g) in THF (50 mL).
-
Cool to 0°C .
-
Add a solution of LiOH (1.05 equiv) in water (20 mL) dropwise.
-
Stir at 0°C for 2–4 hours. Monitor by TLC (disappearance of ester).[5]
-
Acidification: Carefully acidify to pH 2–3 with 1N HCl at 0°C.
-
Extraction: Extract immediately with EtOAc (
mL). Dry ( ) and concentrate to obtain the crude acid. Note: Use immediately in Phase 3.
Phase 3: Amidation via Acid Chloride
Principle: Conversion to the acid chloride activates the carbonyl carbon, allowing amidation with ammonia at temperatures low enough to suppress
Reagents:
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)[6]
-
Ammonia (0.5M in Dioxane or 28% Aqueous
)
Protocol:
-
Activation: Dissolve the crude acid in anhydrous DCM (50 mL) under
. -
Add catalytic DMF.[6]
-
Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours (gas evolution ceases).
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (keep bath < 30°C). Redissolve the residue in anhydrous THF or Dioxane.
-
Amidation: Cool the acid chloride solution to -10°C .
-
Add Ammonia solution (excess, 3-4 equiv) slowly. A white precipitate (
) will form. -
Stir at 0°C for 1 hour.
-
Isolation: Evaporate solvent. Triturate the residue with water to remove salts. Filter the solid product.[2][4]
-
Recrystallization: Recrystallize from Ethanol/Water or EtOAc/Hexanes to yield pure This compound .
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Phase 1 Yield | 75–85% | Low yield? Ensure anhydrous reagents; slow TEA addition. |
| Phase 1 Byproduct | Furoxan dimer | Caused by high temp or lack of dipolarophile (alkyne). |
| Phase 2 Selectivity | >95% Carboxyl hydrolysis | Hydrolysis of -CH2Cl to -CH2OH occurs if heated with base. Keep at 0°C. |
| Phase 3 Purity | >98% (HPLC) | If mixed with amine (-CH2NH2), reduce amidation temp. |
| Appearance | White to off-white crystalline solid |
References
-
Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. ResearchGate.[7] Retrieved from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides. Molecules.[2][3][4][6][7][8][9][10][11][12][13][14] Retrieved from [Link]
- Google Patents.Process for synthesizing 5-methyl-isoxazole-3-carboxamide (CN1156723A).
Sources
- 1. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Buildin… [ouci.dntb.gov.ua]
- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US2926204A - Method of making propargyl chloride - Google Patents [patents.google.com]
- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-(Chloromethyl)isoxazole-3-carboxamide as a Versatile Electrophilic Scaffold in Medicinal Chemistry
Introduction
The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its value stems from its metabolic stability, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for other functional groups. The isoxazole carboxamide moiety, in particular, is a recurring motif in molecules designed to interact with a variety of biological targets, including enzymes and receptors, often through specific hydrogen bond donor-acceptor interactions.[3][4][5]
This guide focuses on 5-(Chloromethyl)isoxazole-3-carboxamide , a bifunctional reagent of significant strategic value in drug discovery. This molecule uniquely combines the pharmacologically relevant isoxazole-3-carboxamide core with a highly reactive electrophilic handle—the 5-chloromethyl group. This configuration allows for its use as a foundational building block, enabling medicinal chemists to systematically append a diverse range of chemical functionalities through straightforward nucleophilic substitution reactions. The purpose of these application notes is to provide a comprehensive overview of the synthesis, reactivity, and strategic application of this scaffold, complete with detailed, field-proven protocols for its use in generating compound libraries for therapeutic development.
Physicochemical Properties & Synthesis
Before its application, a thorough understanding of the molecule's properties and synthesis is essential.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Reactivity Class | Electrophilic Alkylating Agent |
| Core Scaffold | Isoxazole-3-carboxamide |
The synthesis of this compound is typically achieved in a two-step sequence starting from the corresponding ester, which is formed via a 1,3-dipolar cycloaddition reaction.
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This protocol is adapted from established cycloaddition methodologies.[6]
-
Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) and propargyl chloride (7.5 eq).
-
Cooling: Cool the mixture to 10-15°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by vacuum distillation to yield the target ester.
Protocol 2.2: Synthesis of this compound
-
Reagents & Setup: Dissolve Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in methanol in a pressure-resistant vessel.
-
Ammonia Addition: Cool the solution to 0°C and bubble ammonia gas through the solution for 20-30 minutes, or add a saturated solution of ammonia in methanol. Seal the vessel.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the conversion of the starting ester to the amide product by TLC or LC-MS.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting solid can be triturated with cold diethyl ether or recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is anchored in the predictable reactivity of its chloromethyl group. This group functions as a potent electrophile, readily undergoing S_N2 reactions with a wide array of soft and hard nucleophiles.
Caption: General S_N2 reaction mechanism.
Causality Behind Experimental Choices:
-
Nucleophiles: The chloromethyl group readily reacts with phenols (O-alkylation), thiols (S-alkylation), and secondary amines (N-alkylation).[7][8] Primary amines can also be used, but risk over-alkylation.
-
Base: A non-nucleophilic weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. Its role is to deprotonate the nucleophile (e.g., phenol to phenoxide), increasing its nucleophilicity without competing in the substitution reaction.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophile, leaving it "naked" and highly reactive, thus accelerating the S_N2 reaction.
Applications in Medicinal Chemistry Programs
This building block is a powerful tool for generating focused libraries of compounds, enabling systematic Structure-Activity Relationship (SAR) studies. By keeping the isoxazole-3-carboxamide core constant, researchers can rapidly explore how different functionalities appended via the chloromethyl linker impact target binding, selectivity, and pharmacokinetic properties.
Caption: Drug discovery workflow using the isoxazole scaffold.
Examples of Therapeutic Applications:
The isoxazole-carboxamide scaffold has been successfully incorporated into compounds with a wide range of biological activities.
| Therapeutic Area | Target/Activity | Reference |
| Oncology | Anticancer activity against various cell lines | [3][9] |
| Inflammation | COX-1/COX-2 Inhibition | [5] |
| Infectious Disease | Antitubercular Agents | [4] |
| Neurology | Anticonvulsant Activity | [10] |
Experimental Protocols
Protocol 5.1: General Procedure for O-Alkylation of a Phenolic Nucleophile
This protocol describes a robust method for coupling the scaffold with a phenol-containing molecule.
A. Materials and Reagents:
-
This compound (1.0 eq)
-
Phenolic Nucleophile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
B. Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the phenolic nucleophile (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).
-
Scaffold Addition: Add this compound (1.0 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS by observing the consumption of the starting materials.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). This removes residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure O-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting and Safety
-
Low Yield: If the reaction is sluggish, consider using a more reactive base like Cesium Carbonate (Cs₂CO₃) or adding a catalytic amount of potassium iodide (KI) to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
-
Side Products: Ensure anhydrous conditions are maintained, as water can hydrolyze the chloromethyl group.
-
Safety: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Alkylating agents are potential mutagens.
Conclusion
This compound is a high-value, versatile building block for modern medicinal chemistry. Its dual-functionality provides a direct and efficient route to novel chemical entities based on a pharmacologically validated core. The straightforward and robust protocols for its use in nucleophilic substitution reactions allow for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery programs.
References
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. Available from: [Link]
-
ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]
-
Mykhailiuk, P. K. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(15), 9834-9843. Available from: [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available from: [Link]
-
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available from: [Link]
-
ResearchGate. (2020). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from: [Link]
-
Pedada, S. R., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. RSC Advances, 6(106), 104553-104574. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
ResearchGate. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Available from: [Link]
-
Royal Society of Chemistry. (2021). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry, 45(2), 738-745. Available from: [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Available from: [Link]
-
Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(15), 7349-7363. Available from: [Link]
-
Jude Martis, G., & Shetty, P. (2025). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Advances, 15(11), 8213-8243. Available from: [Link]
-
Patterson, J. W., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507-510. Available from: [Link]
-
MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16183. Available from: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Application Note: Cellular Profiling and Target Engagement Assays for the Covalent Scaffold 5-(Chloromethyl)isoxazole-3-carboxamide
Executive Summary & Mechanism of Action
5-(Chloromethyl)isoxazole-3-carboxamide represents a "privileged scaffold" in covalent drug discovery. Unlike reversible inhibitors that rely solely on equilibrium binding, this compound features a reactive electrophilic warhead (the 5-chloromethyl group) attached to a heteroaromatic recognition element (the isoxazole core).
This Application Note provides a rigorous framework for evaluating this compound in cell-based systems. Researchers must recognize that this molecule functions primarily as an alkylating agent . Its biological activity is driven by an SN2 nucleophilic substitution reaction where the chloromethyl group is attacked by nucleophilic amino acid side chains—predominantly Cysteine (thiolates) and, to a lesser extent, Lysine (amines) —within protein active sites.
Mechanistic Insight: The "Warhead" Principle
The isoxazole ring serves two functions:
-
Recognition: It mimics peptide bonds or transition states, directing the molecule to specific binding pockets (e.g., Transglutaminase 2, MIF, or cysteine proteases).
-
Activation: The electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the chloromethyl carbon, facilitating the displacement of the chloride leaving group.
Graphviz Diagram: Covalent Binding Mechanism
Caption: Kinetic mechanism of covalent inhibition. The compound first binds reversibly (Kon), followed by irreversible alkylation (Kinact) of the target cysteine.
Pre-Assay Quality Control: Stability Profiling
Critical Warning: Chloromethyl ketones and heterocycles are susceptible to hydrolysis in aqueous media and reaction with serum proteins (albumin). Using a "freshly prepared" stock is insufficient; you must quantify stability to avoid false negatives.
Protocol A: Media Stability Assessment (LC-MS)
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Incubation: Spike the compound into:
-
PBS (pH 7.4)
-
Complete Media (DMEM + 10% FBS)
-
Serum-Free Media
-
Final Concentration: 10 µM.
-
-
Sampling: Aliquot samples at
hours. -
Quenching: Immediately mix aliquots 1:1 with cold Acetonitrile + 0.1% Formic Acid to precipitate proteins and stop hydrolysis.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion
.[1][2]
Decision Matrix:
| Half-Life (
Cytotoxicity & Off-Target Reactivity Profiling
Because this compound is an electrophile, it can deplete cellular Glutathione (GSH), leading to oxidative stress-induced apoptosis rather than specific target inhibition. You must distinguish specific potency from general alkylating toxicity .
Protocol B: The "Shift" Assay (GSH Rescue)
This assay validates if cytotoxicity is driven by general electrophilic stress.
Materials:
-
Cell Line: HepG2 or HeLa (metabolically active).
-
Reagent: N-Acetyl Cysteine (NAC) - a GSH precursor and scavenger.
-
Readout: CellTiter-Glo® (Promega) or MTT.
Step-by-Step:
-
Seeding: Plate cells (5,000/well) in 96-well plates. Allow adherence overnight.
-
Pre-treatment: Treat Group A with 2 mM NAC for 2 hours. Treat Group B with vehicle.
-
Compound Dosing: Add serial dilutions of this compound (0.1 µM – 100 µM).
-
Incubation: Incubate for 24 hours.
-
Readout: Measure ATP levels (luminescence).
Data Interpretation:
-
Specific Inhibition: If the
remains unchanged with NAC, the compound acts via a specific non-redox mechanism. -
Non-Specific Toxicity: If NAC shifts the
significantly to the right (e.g., from 5 µM to >50 µM), the compound is primarily killing cells via GSH depletion/alkylation.
Target Engagement: The "Washout" Assay
This is the gold standard for validating covalent binding . If the molecule binds irreversibly, its biological effect should persist even after the free compound is washed away.
Protocol C: Reversibility Assessment
Context: Use a functional readout relevant to isoxazole targets, such as Transglutaminase 2 (TG2) activity or general cell viability if the target is essential.
Graphviz Diagram: Washout Workflow
Caption: Washout assay design. Retention of efficacy in the "Wash" arm confirms covalent engagement.
Methodology:
-
Dosing: Treat cells with a saturating concentration (e.g.,
) for a short duration (1–4 hours) to allow covalent bond formation. -
Wash:
-
Group 1 (Continuous): Do not wash. Leave compound.
-
Group 2 (Washout): Aspirate media.[3] Wash 3x with warm PBS. Add fresh drug-free media.
-
-
Incubation: Allow cells to recover for 24–48 hours.
-
Analysis: Compare the biological effect (e.g., apoptosis, enzyme activity) between Group 1 and Group 2.
-
Result: If Group 2 shows similar inhibition to Group 1, the binding is Irreversible (Covalent) .
-
Advanced Application: Click Chemistry Probe Synthesis
Since this compound is a fragment, it is an ideal candidate for Activity-Based Protein Profiling (ABPP) .
Strategy: The carboxamide position (C-3) is synthetically tractable.
-
Synthesis: React the ethyl ester precursor with propargylamine instead of ammonia during synthesis to generate 5-(Chloromethyl)isoxazole-3-N-(propargyl)carboxamide .
-
Workflow:
-
Treat cells with the alkyne-tagged analog.
-
Lyse cells.
-
Perform "Click Chemistry" (CuAAC) with Azide-Biotin or Azide-Fluorophore.
-
Western Blot: Visualize labeled proteins (bands indicate covalent targets).
-
Mass Spec: Streptavidin enrichment + Proteomics to identify the specific protein target (e.g., TG2, MIF, Caspases).
-
Summary of Key Parameters
| Parameter | Assay Type | Critical Consideration |
| Solubility | Visual / Nephelometry | Isoxazoles can precipitate in aqueous media. Keep DMSO < 0.5%. |
| Reactivity | GSH Half-life | If |
| Potency | For covalent inhibitors, | |
| Selectivity | Proteome Labeling | Use the alkyne-analog (ABPP) to ensure you aren't labeling hundreds of proteins. |
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]
-
Pinto, P., et al. (2023). "Covalent inhibition by a natural product-inspired latent electrophile (Isoxazole derivatives)." bioRxiv. [Link]
-
Bachovchin, D. A., & Cravatt, B. F. (2012). "The pharmacological landscape and therapeutic potential of serine hydrolases." Nature Reviews Drug Discovery, 11, 52–68. (Context on ABPP for serine/cysteine hydrolases). [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
Sources
animal models for studying 5-(Chloromethyl)isoxazole-3-carboxamide
This Application Note is designed for researchers evaluating 5-(Chloromethyl)isoxazole-3-carboxamide (5-CMI-3-C) .
Executive Summary: this compound is a privileged bioactive scaffold and a reactive chemical probe .[1] While the isoxazole-3-carboxamide core is a validated pharmacophore for TRPV1 antagonists (pain/inflammation) and TGR5 agonists (metabolic disorders), the presence of the 5-chloromethyl moiety imparts electrophilic reactivity.[1] This transforms the molecule into a potential Targeted Covalent Inhibitor (TCI) or a synthetic intermediate.[1] Consequently, animal modeling must address two distinct objectives:
-
Pharmacological Efficacy: Assessing the anti-inflammatory/analgesic potential of the scaffold.[1]
-
Toxicological & Kinetic Profiling: Evaluating the stability and off-target alkylation risks of the reactive chloromethyl "warhead."[1]
PART 1: CRITICAL PRECLINICAL CONSIDERATIONS
The Dual-Nature of the Analyte
Before selecting an animal model, you must define the experimental intent.[1] The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic attack by plasma proteins (albumin) and intracellular thiols (glutathione).[1]
-
As a Drug Candidate: The rapid clearance via hydrolysis or glutathione conjugation requires models with high-frequency sampling to determine half-life (
).[1] -
As a Prodrug/Intermediate: If 5-CMI-3-C is intended to react in situ or be metabolized into a stable isoxazole, efficacy models must focus on the downstream pharmacodynamics .[1]
Formulation for In Vivo Delivery
-
Solubility: The amide is polar, but the chloromethyl group is lipophilic.[1]
-
Vehicle: Avoid nucleophilic vehicles (e.g., ethanol/water mixtures that might hydrolyze the chloride).[1]
-
Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (prepare fresh to prevent hydrolysis).[1]
-
Route: Intraperitoneal (IP) for proof-of-concept; Oral (PO) only if stability in simulated gastric fluid is confirmed.[1]
PART 2: RECOMMENDED ANIMAL MODELS
A. Primary Efficacy Model: Neuropathic & Inflammatory Pain
Rationale:[1] The isoxazole-3-carboxamide scaffold is a known antagonist of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel.[1][2]
-
Model: Rat Chronic Constriction Injury (CCI) or CFA-Induced Hyperalgesia. [1]
-
Species: Sprague-Dawley Rats (Male, 200–250g).[1]
-
Endpoint: Thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey filaments).[1]
-
Relevance: High. This model validates the core scaffold's ability to modulate nociceptive signaling pathways.[1]
B. Secondary Efficacy Model: Metabolic Disorders
Rationale: Derivatives of this scaffold act as TGR5 (GPBAR1) agonists , promoting GLP-1 secretion.[1]
-
Model: Diet-Induced Obese (DIO) C57BL/6J Mice.
-
Endpoint: Glucose tolerance (OGTT), insulin secretion, and GLP-1 plasma levels.[1]
-
Relevance: Moderate. Use this if in vitro data suggests TGR5 binding affinity >1 µM.
C. Safety & Toxicology Model: Alkylating Agent Profile
Rationale: The chloromethyl group is a potential genotoxin (alkylating agent).[1]
-
Model: In Vivo Micronucleus Test (Mouse).
-
Endpoint: Frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in bone marrow.
-
Relevance: Critical. You must rule out genotoxicity early due to the alkyl halide motif.[1]
PART 3: DETAILED PROTOCOL (Inflammatory Pain Model)
Experiment: Evaluation of 5-CMI-3-C in the Complete Freund's Adjuvant (CFA) Induced Hyperalgesia Model. Objective: To determine if the compound reverses thermal hyperalgesia mediated by TRPV1 sensitization.[1]
Materials & Reagents
-
Test Compound: this compound (Purity >98%).[1]
-
Inducer: Complete Freund's Adjuvant (CFA), Mycobacterium tuberculosis (heat-killed) suspended in oil.[1]
-
Positive Control: Indomethacin (5 mg/kg) or a known TRPV1 antagonist (e.g., SB-366791).[1]
-
Animals: Male Sprague-Dawley rats (n=8 per group).
Experimental Workflow
Step 1: Baseline Measurements (Day 0)
-
Acclimate rats to the testing environment for 30 minutes.[1]
-
Measure baseline paw withdrawal latency (PWL) using the Hargreaves Apparatus (IR source intensity: 40–60).[1]
-
Criterion: Exclude animals with baseline PWL < 8s or > 15s.
Step 2: Induction of Inflammation (Day 0, Hour 0) [1]
-
Anesthetize rats briefly (Isoflurane).[1]
-
Inject 100 µL of CFA intraplantar (i.pl.)[1] into the left hind paw.[1]
-
Return to home cage.[1] Inflammation peaks at 24 hours.
Step 3: Treatment (Day 1, 24h post-CFA)
-
Verify hyperalgesia: PWL should drop by >40% compared to baseline.[1]
-
Group 1: Vehicle Control (10% DMSO/PEG400).[1]
-
Group 2: Positive Control (Indomethacin 5 mg/kg IP).
-
Group 3: 5-CMI-3-C Low Dose (10 mg/kg IP).[1]
-
Group 4: 5-CMI-3-C High Dose (30 mg/kg IP).[1]
Step 4: Post-Dose Assessment
-
Measure PWL at 30, 60, 120, and 240 minutes post-administration.
-
Safety Check: Observe for sedation (Rotarod test) to ensure increased latency is not due to motor impairment.[1]
Data Analysis
Calculate the Percent Maximum Possible Effect (%MPE) :
-
Cut-off Time: Usually 20 seconds to prevent tissue damage.[1]
-
Statistical Test: Two-way ANOVA followed by Bonferroni’s post-hoc test.
PART 4: MECHANISTIC VISUALIZATION
The following diagram illustrates the divergent pathways of this compound in vivo: acting as a reversible ligand for TRPV1/TGR5 or as an irreversible alkylator of cellular thiols.[1]
Caption: Divergent in vivo fate of 5-CMI-3-C: Reversible receptor modulation vs. irreversible electrophilic alkylation.[1]
PART 5: DATA PRESENTATION TEMPLATE
Table 1: Pharmacokinetic Parameters (Rat, IV Bolus 5 mg/kg) Note: Hypothetical template for reporting stability data.
| Parameter | Unit | Value (Mean ± SD) | Interpretation |
| ng/mL | [Data] | Initial exposure | |
| min | [Data] | Critical: Short | |
| Cl | mL/min/kg | [Data] | Systemic clearance rate |
| GSH-Adduct | % | [Data] | Percentage of dose recovered as Glutathione conjugate |
References
-
Palin, R., et al. (2011). Structure–activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][3][4] Link
-
Budzik, B. W., et al. (2010). Synthesis and structure–activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists.[1][4] Bioorganic & Medicinal Chemistry Letters.[1][3][4] Link
-
Dunn, S. M., et al. (1994). Reconstitution of purified GABAA receptors: ligand binding and chloride transporting properties.[1][5] Biochemistry.[1][5] (Context for isoxazole binding modes). Link
-
FDA Guidance for Industry. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[1] (Guidance on genotoxic impurities like alkyl halides). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscimol | CAS#:2763-96-4 | Chemsrc [chemsrc.com]
A Comprehensive Guide to the Purification of 5-(Chloromethyl)isoxazole-3-carboxamide
An Application Note for Researchers and Drug Development Professionals
Introduction
5-(Chloromethyl)isoxazole-3-carboxamide is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group and a versatile carboxamide moiety on the isoxazole scaffold, makes it a valuable intermediate for synthesizing a wide array of complex molecular architectures with potential therapeutic activities. The purity of this intermediate is paramount, as the presence of even trace amounts of process-related or degradation impurities can significantly impact the yield, purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, in-depth guide to the purification of this compound. Moving beyond a simple list of steps, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers to develop robust, self-validating purification protocols. We will explore the likely impurity profile and present detailed methodologies for purification via recrystallization and column chromatography, alongside rigorous techniques for purity assessment.
Section 1: Understanding the Potential Impurity Profile
Effective purification begins with a theoretical understanding of the impurities that may be present in the crude product. The impurity profile is intrinsically linked to the synthetic route employed. A common route to isoxazole-3-carboxamides involves the synthesis of the corresponding ester, such as Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, followed by amidation[1].
Therefore, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual precursors from the isoxazole ring formation (e.g., ethyl 2-chloro-2-hydroxyiminoacetate, propargyl chloride) or the amidation step (e.g., the corresponding ester or carboxylic acid)[1][2].
-
Reaction Byproducts: These can include regioisomers with similar polarities, which pose a significant purification challenge, or products from side reactions[3].
-
Dehalogenated Impurities: The chloromethyl group can be susceptible to reduction, leading to the formation of the corresponding 5-methylisoxazole-3-carboxamide. These dehalogenated impurities often exhibit very similar chromatographic behavior to the target compound, making them difficult to separate[4].
-
Ring-Opened Species: The isoxazole ring's N-O bond can be labile under certain conditions, such as strongly basic or reductive environments, potentially leading to ring-opened byproducts[3].
A summary of these potential impurities is presented below.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Example Structure/Name | Origin | Purification Challenge |
|---|---|---|---|
| Precursor | 5-(Chloromethyl)isoxazole-3-carboxylic acid[2] | Incomplete amidation | Can often be removed by an aqueous basic wash during work-up. |
| Precursor | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate[1][5] | Incomplete amidation | Typically has different polarity, separable by chromatography. |
| Byproduct | 5-Methylisoxazole-3-carboxamide | Dehalogenation of the target compound | Very similar polarity to the target compound; requires high-resolution chromatography. |
| Byproduct | Regioisomers (e.g., 3-chloromethyl isomer) | Non-selective cyclization | Extremely difficult to separate; may require derivatization or specialized chromatography. |
| Degradant | Ring-opened products | Cleavage of the N-O bond[3] | Polarity can vary widely; often removed during standard work-up or chromatography. |
Section 2: Purification Strategy Decision Workflow
The choice between recrystallization and chromatography is the primary decision point in the purification workflow. This decision depends on the nature of the crude material and the desired final purity.
Caption: Decision workflow for selecting the primary purification technique.
Section 3: Protocol 1 - Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of most solids increases with temperature[6]. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain in the solution (mother liquor) or are insoluble in the hot solvent[7].
Step 3.1: Solvent Screening Protocol
The choice of solvent is the most critical factor for successful recrystallization[8].
-
Preparation: Place approximately 20-30 mg of the crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below (in order of decreasing polarity) dropwise at room temperature, vortexing after each addition. Common solvents to test include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.
-
Solubility at Room Temp: Observe if the compound dissolves readily. An ideal solvent will not dissolve the compound at room temperature.
-
Solubility at Boiling Point: If the compound is insoluble at room temperature, gently heat the solvent to its boiling point. Add the hot solvent dropwise until the compound just dissolves.
-
Crystallization on Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will yield a high recovery of crystalline solid[8].
-
Solvent Pair Screening: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) at its boiling point. Then, add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.
Step 3.2: Bench-Scale Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a pair) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved[6].
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Decolorization (if necessary): If colored, high-molecular-weight impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Remove the charcoal via hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield[6].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor[8].
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity should be assessed before combining with other batches.
Section 4: Protocol 2 - Purification by Column Chromatography
When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles (like dehalogenated analogs), column chromatography is the method of choice[3][9].
Step 4.1: Normal-Phase Silica Gel Chromatography
Silica gel is an acidic stationary phase that separates compounds based on their polarity.
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to push it through. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Step 4.2: Reversed-Phase (C18) Chromatography
For polar compounds, reversed-phase chromatography is often an excellent alternative[10]. It uses a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase.
-
Mobile Phase Selection: The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. Modifiers such as 0.1% formic acid or trifluoroacetic acid are often added to improve peak shape[10][11]. Screening is performed using analytical HPLC or C18 TLC plates.
-
Sample Preparation: Dissolve the crude material in a minimum amount of a strong solvent like methanol or the mobile phase itself[10].
-
Elution: Equilibrate the C18 column with the initial mobile phase. After loading the sample, elute with an increasing gradient of the organic solvent (e.g., from 10% acetonitrile in water to 95% acetonitrile).
-
Fraction Collection & Analysis: Collect and analyze fractions as described for normal-phase chromatography. The product will elute at a specific concentration of the organic solvent.
Section 5: Overall Workflow & Purity Assessment
After purification, the identity and purity of the final compound must be rigorously confirmed. A multi-technique approach is recommended for a self-validating system.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3209-41-4|5-(Chloromethyl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3209-40-3|Ethyl 5-(chloromethyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rubingroup.org [rubingroup.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. omicsonline.org [omicsonline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scale-Up Synthesis of 5-(Chloromethyl)isoxazole-3-carboxamide
Executive Summary & Strategic Rationale
This Application Note details a robust, scalable protocol for the synthesis of 5-(Chloromethyl)isoxazole-3-carboxamide (Compound 3) . This motif is a critical pharmacophore in the synthesis of anticoagulant drugs (Factor Xa inhibitors), such as Betrixaban and Rivaroxaban derivatives.
Synthetic Strategy: Unlike traditional routes that rely on unstable intermediates or hazardous chlorinating agents late in the synthesis, this protocol utilizes a convergent [3+2] Cycloaddition strategy. This approach offers superior atom economy and allows for the installation of the chloromethyl handle early in the sequence, minimizing downstream functional group incompatibility.
Key Advantages:
-
Scalability: Avoids chromatographic purification; relies on distillation and crystallization.
-
Safety: Mitigates the risk of handling isolated fulminic acid derivatives by generating the nitrile oxide dipole in situ.
-
Purity: Delivers >98% HPLC purity suitable for GMP downstream processing.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary unit operations:
-
[3+2] Cycloaddition: Reaction of a nitrile oxide (generated from ethyl 2-chloro-2-(hydroxyimino)acetate) with propargyl chloride.
-
Ammonolysis: Selective conversion of the ethyl ester to the primary amide without displacing the reactive allylic/benzylic-like chloride.
Figure 1: Retrosynthetic pathway utilizing a regioselective [3+2] cycloaddition followed by controlled ammonolysis.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate[1]
Reaction Type: 1,3-Dipolar Cycloaddition Critical Process Parameter (CPP): Temperature control during base addition to prevent runaway exotherm and dimerization of the nitrile oxide (furoxan formation).
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Qty (Scale) | Role |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | 1.0 | 151.5 g | Limiting Reagent |
| Propargyl Chloride (70% in toluene) | 74.51 | 1.5 | ~160 g (active) | Dipolarophile |
| Triethylamine (TEA) | 101.19 | 1.1 | 111.3 g | Base |
| Toluene | - | - | 1.5 L | Solvent |
Protocol
-
Reactor Setup: Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Charging: Charge Ethyl 2-chloro-2-(hydroxyimino)acetate (151.5 g) and Propargyl Chloride (solution in toluene to provide 1.5 equiv) into the reactor. Add Toluene (1.0 L) to dilute.
-
Cooling: Cool the mixture to 10–15°C .
-
Note: Do not cool below 5°C, as reaction kinetics slow significantly, leading to accumulation of unreacted base.
-
-
Addition: Mix Triethylamine (111.3 g) with Toluene (200 mL) in the addition funnel. Add this solution dropwise over 2–3 hours , maintaining internal temperature < 25°C .
-
Reaction: After addition, warm to 20–25°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][10]
-
Workup:
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified by high-vacuum distillation (bp 116–122°C @ 0.5 Torr) to yield a pale yellow oil.
-
Expected Yield: 75–85% (approx. 150 g).
-
Step 2: Conversion to this compound
Reaction Type: Ammonolysis Critical Process Parameter (CPP): Temperature must be kept low (0°C) to prevent nucleophilic attack of ammonia on the chloromethyl group (displacement of Cl).
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Qty (Scale) | Role |
| Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | 189.59 | 1.0 | 100 g | Intermediate 1 |
| 7N Ammonia in Methanol | 17.03 | 3.0 | 225 mL | Reagent |
| Methanol | - | - | 300 mL | Solvent |
Protocol
-
Dissolution: In a 2-L reactor, dissolve Intermediate 1 (100 g) in Methanol (300 mL).
-
Cooling: Cool the solution to 0°C using a cryostat.
-
Ammonolysis: Add 7N Ammonia in Methanol (225 mL) slowly, ensuring the temperature does not exceed 5°C .
-
Stirring: Stir at 0–5°C for 4–6 hours.
-
Monitoring: Monitor by HPLC for the disappearance of the ester.
-
Caution: Do not heat. Heating will promote the formation of the amine byproduct (5-(aminomethyl)isoxazole).
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure at < 30°C to remove excess ammonia and methanol.
-
The residue will solidify. Triturate the solid with cold Diethyl Ether or MTBE (200 mL) to remove impurities.
-
-
Filtration: Filter the white solid and wash with cold MTBE.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: 85–90% (approx. 75 g).
-
Appearance: White to off-white crystalline solid.
-
Analytical Data & Specifications
| Test | Method | Specification |
| Appearance | Visual | White crystalline solid |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% |
| Melting Point | Capillary | 168–172°C |
| 1H NMR | DMSO-d6, 400 MHz | |
| Mass Spec | ESI+ | [M+H]+ = 161.0/163.0 (Cl pattern) |
Process Safety & Hazard Management
This synthesis involves high-energy intermediates and alkylating agents. Strict adherence to the following safety protocols is mandatory.
Figure 2: Hazard Control Strategy for critical chemical risks.
-
Propargyl Chloride: A severe lachrymator and flammability hazard. All transfers must occur within a fume hood or closed reactor system. Waste streams containing this must be treated with aqueous NaOH before disposal.
-
Alkylating Potential: The final product and Intermediate 1 are potential genotoxic impurities (PGIs) due to the alkyl chloride moiety. Avoid skin contact; use double nitrile gloves and handle solids in a weighed enclosure.
-
Exotherm Control: The cycloaddition is exothermic. Failure to control the addition rate of TEA can lead to a runaway reaction. Ensure the reactor jacket cooling capacity is sufficient for the scale.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Dimerization of nitrile oxide (Furoxan formation). | Decrease addition rate of TEA; lower reaction temperature to 10°C; ensure excess propargyl chloride (1.5–2.0 equiv). |
| Amine Byproduct in Step 2 | Displacement of Cl by NH3. | Reaction temperature too high. Maintain strict 0°C. Reduce reaction time. |
| Product Color (Yellow/Brown) | Polymerization of propargyl chloride. | Distill Intermediate 1 carefully.[11] Use fresh propargyl chloride stabilized with MgO if available. |
References
-
Synthesis of Ethyl 5-(chloromethyl)
-
Patent: US 6,740,647 B1.[1] "Isoxazole derivatives and their use as fibrinogen receptor antagonists." (2004).
-
Source:
-
-
General Isoxazole Synthesis via [3+2] Cycloaddition
- Journal: Himo, F., et al. "Cycloaddition reactions of nitrile oxides with alkenes and alkynes: On the mechanism of 1,3-dipolar cycloadditions." J. Am. Chem. Soc. 2005, 127, 210-216.
-
Source:
- Amidation of Esters (General Protocols): Journal: "Catalytic Amidation of Esters with Amines." Chemical Reviews. Context: Standard methodologies for converting activated heteroaromatic esters to amides using methanolic ammonia.
-
Safety Data (Propargyl Chloride)
-
Source:
-
Sources
- 1. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3397209A - 3-hydroxy-5-isoxazole-carboxamide - Google Patents [patents.google.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 8. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 9. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. file.bldpharm.com [file.bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-(Chloromethyl)isoxazole-3-carboxamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of 5-(Chloromethyl)isoxazole-3-carboxamide. As a key intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis is paramount. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature and extensive field experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve challenges in your synthesis.
Problem 1: Low or No Yield in the Initial [3+2] Cycloaddition Step
Question: I am performing a 1,3-dipolar cycloaddition between a hydroximoyl chloride (e.g., ethyl 2-chloro-2-hydroxyiminoacetate) and propargyl chloride to form the isoxazole ring, but my yield is consistently below 40%. What are the likely causes and how can I fix this?
Answer: A low yield in this crucial ring-forming step is a common challenge. The issue typically originates from one of two areas: the stability and in situ concentration of your nitrile oxide intermediate, or the reaction conditions.
Primary Cause: Nitrile Oxide Dimerization Nitrile oxides are highly reactive and prone to dimerization, especially at high concentrations, to form stable furoxans (1,2,5-oxadiazole-2-oxides).[1] This side reaction is often the primary pathway for yield loss.
Solutions:
-
Slow Addition of Base: The nitrile oxide is generated in situ from the hydroximoyl chloride by the addition of a base (e.g., Triethylamine, DIPEA). Instead of adding the base all at once, add it dropwise over 1-2 hours to the solution containing the hydroximoyl chloride and propargyl chloride. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1]
-
Ensure Dipolarophile Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the dipolarophile (propargyl chloride) to ensure there is always a substrate available to trap the nitrile oxide as it is formed.
-
Temperature Control: The reaction is typically exothermic. Maintain a controlled temperature, often between 10-25°C.[2] Runaway temperatures can accelerate side reactions.
Secondary Cause: Suboptimal Reaction Conditions The choice of base and solvent can significantly impact the reaction rate and selectivity.
Solutions:
-
Base Selection: While triethylamine is commonly used, other non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) can be effective. The base should be strong enough to dehydrohalogenate the hydroximoyl chloride but not so strong as to promote other side reactions.
-
Solvent Polarity: The solvent can influence the regioselectivity and rate. While the reaction can be run using excess propargyl chloride as the solvent[2], using a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can improve solubility and consistency.
Troubleshooting Flowchart for Low Cycloaddition Yield
Caption: A troubleshooting flowchart for low yields in isoxazole synthesis.
Problem 2: Incomplete or Messy Amidation of the Ethyl Ester
Question: I have successfully synthesized ethyl 5-(chloromethyl)isoxazole-3-carboxylate, but the final amidation step with ammonia is giving me a low yield of the desired this compound and multiple byproducts. What's going wrong?
Answer: The amidation of the ethyl ester at the C3 position is a delicate step. The primary challenges are the electrophilicity of the chloromethyl group at the C5 position and the potential for isoxazole ring instability under harsh conditions.
Primary Cause: Nucleophilic Attack at the Chloromethyl Group Ammonia is a nucleophile and can displace the chloride at the C5 position, leading to the formation of 5-(aminomethyl)isoxazole byproducts.
Solutions:
-
Low-Temperature Ammonolysis: Conduct the reaction at a low temperature (e.g., 0 to 10°C). This slows the rate of the competing SN2 substitution at the chloromethyl group relative to the desired amidation of the ester.
-
Use of Aqueous or Methanolic Ammonia: Using a saturated solution of ammonia in methanol or a concentrated aqueous solution (e.g., 28% NH4OH) often provides a high concentration of the nucleophile needed for amidation while allowing for better temperature control. A patent for a similar synthesis (5-methyl-isoxazole-3-carboxamide) suggests that direct introduction of liquid ammonia can also be highly effective.[3]
Secondary Cause: Ring Instability The isoxazole ring's N-O bond can be susceptible to cleavage under strongly basic or reductive conditions.[1] While ammonia is not a strong base, prolonged reaction times at elevated temperatures can lead to degradation.
Solutions:
-
Monitor Reaction Progress Closely: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting ester. The reaction should typically be complete within a few hours at low temperatures. Do not let the reaction run unnecessarily long.
-
Alternative Amidation Methods: If direct ammonolysis fails, consider converting the ester to the carboxylic acid via saponification, followed by a standard peptide coupling reaction. This two-step process offers milder conditions.
Protocol: Optimized Amidation of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
-
Cool a pressure-rated flask containing your ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in an ice/salt bath to 0°C.
-
Add a pre-chilled, saturated solution of ammonia in methanol (approx. 7N, 10-20 eq).
-
Seal the vessel and allow the mixture to stir at 0-5°C.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) every hour.
-
Upon completion (typically 2-4 hours), vent the vessel in a fume hood and concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography.
Problem 3: Product Purification is Difficult
Question: My final product is contaminated with byproducts of similar polarity, making column chromatography ineffective. How can I purify my this compound?
Answer: Purification challenges with isoxazole derivatives are common due to the presence of unreacted starting materials or side-products like regioisomers or furoxans.[1]
Solutions:
-
Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. Systematically screen different solvent systems. Good starting points include:
-
Ethyl Acetate / Heptane
-
Dichloromethane / Hexane
-
Isopropanol / Water
-
-
Solvent System Screening for Chromatography: If chromatography is necessary, a systematic screen of solvent systems using TLC is critical. Sometimes, adding a small amount of a third solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can dramatically improve separation.[1]
-
Acid-Base Extraction: If your impurities have different acidic/basic properties than your neutral amide product, a liquid-liquid extraction workup can be highly effective. For example, unreacted carboxylic acid (from ester hydrolysis) can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic route to maximize yield? A1: A highly effective and convergent route is the one-pot [3+2] cycloaddition followed by amidation. This involves reacting ethyl 2-chloro-2-hydroxyiminoacetate with propargyl chloride to directly form ethyl 5-(chloromethyl)isoxazole-3-carboxylate, which is then converted to the final amide.[2] This avoids functionalizing the isoxazole ring in later steps, which can be lower-yielding.
Q2: How can I monitor the progress of the cycloaddition reaction? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. The product, ethyl 5-(chloromethyl)isoxazole-3-carboxylate, is significantly less polar than the starting hydroximoyl chloride. A typical eluent system would be 30-40% ethyl acetate in hexanes. For more detailed analysis, 1H NMR of an aliquot can be used to track the disappearance of the starting material's signals and the appearance of the isoxazole C4-proton, which typically appears as a singlet around 6.5-7.0 ppm.
Q3: Are there any greener or more modern synthetic alternatives? A3: Yes, recent research has focused on improving isoxazole synthesis. Ultrasound-assisted synthesis has been shown to accelerate reaction rates, improve yields, and allow for the use of greener solvents like water or ethanol-water mixtures.[4] While not yet specifically documented for this exact molecule, applying ultrasound irradiation to the cycloaddition step could be a promising area for process optimization.
Q4: What are the key safety precautions when handling these reagents? A4:
-
Propargyl Chloride: It is a lachrymator and is toxic and flammable. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroximoyl Chlorides: These can be irritants. Avoid inhalation and skin contact.
-
Ammonia: Concentrated ammonia solutions and liquid ammonia are corrosive and have a strong, irritating odor. Work in a fume hood and use appropriate respiratory protection if necessary.
Section 3: Recommended Synthetic Protocol & Workflow
This section provides a detailed, step-by-step methodology based on established procedures.
Overall Synthetic Workflow
Caption: Recommended two-step synthesis workflow.
Part 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate[2]
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl 2-chloro-2-hydroxyiminoacetate (30 g, 198 mmol) and propargyl chloride (150 ml).
-
Cooling: Cool the mixture to 10-15°C using an ice bath.
-
Base Addition: Add triethylamine (21.2 g, 210 mmol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring for 1 hour at room temperature.
-
Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the product with diethyl ether (3 x 100 ml).
-
Drying & Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Part 2: Synthesis of this compound
-
Setup: Dissolve the crude or purified ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in a minimal amount of methanol and place it in a pressure-rated flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Ammonia Addition: Add a pre-chilled, saturated solution of ammonia in methanol (approx. 7N, 15 eq).
-
Reaction: Seal the flask and stir the mixture at 0-5°C for 2-4 hours, monitoring by TLC.
-
Concentration: Once the starting material is consumed, carefully vent the flask in a fume hood and remove the solvent and excess ammonia under reduced pressure.
-
Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure product.
Comparative Data for Chlorination (Hypothetical Alternative Route)
If synthesizing via a 5-(hydroxymethyl) intermediate, the choice of chlorinating agent is critical.
| Chlorinating Agent | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) | DCM or Toluene, 0°C to RT | Inexpensive, volatile byproducts | Generates HCl, can be harsh |
| Oxalyl Chloride | DCM, cat. DMF (Vilsmeier-Haack) | Milder than SOCl₂, clean | Toxic, generates CO/CO₂/HCl |
| Triphenylphosphine/NCS | DCM or THF, 0°C to RT (Appel) | Very mild, good for sensitive substrates | Stoichiometric phosphine oxide byproduct |
References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). MDPI. Available at: [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed Isoxazole Synthesis. Synfacts. Available at: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]
-
A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE. Taylor & Francis Online. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Available at: [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]
-
The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. (2020). PMC. Available at: [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]
-
Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. (2019). ACS Publications. Available at: [Link]
-
Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. (2017). ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. Available at: [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC. Available at: [Link]
-
(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. Available at: [Link]
Sources
addressing inconsistencies in 5-(Chloromethyl)isoxazole-3-carboxamide experimental results
Troubleshooting Guide & Experimental Optimization
Introduction: The Dual-Reactivity Challenge
5-(Chloromethyl)isoxazole-3-carboxamide is a high-value scaffold in fragment-based drug discovery (FBDD), particularly for targeting TRPV1 channels and antimicrobial pathways. However, it presents a dual-reactivity paradox that leads to experimental inconsistency:
-
Electrophilic Instability: The chloromethyl group at C5 is activated by the isoxazole ring (acting similarly to a benzylic halide), making it highly susceptible to hydrolysis and polymerization.
-
Nucleophilic Sensitivity: The isoxazole core itself is prone to ring-opening under the very basic conditions often required to displace the chloride.
This guide addresses the specific failure modes caused by these competing reactivities.
Module 1: Purity & Storage Stability
"Why is my white solid turning yellow/orange in storage?"
The Mechanism of Failure
The degradation is often autocatalytic . Trace moisture hydrolyzes the C-Cl bond, releasing HCl. The isoxazole ring is acid-sensitive; the generated HCl protonates the ring nitrogen, destabilizing the system and leading to ring cleavage or polymerization.
Diagnostic Protocol: Purity Check
Before any critical reaction, validate the material using this rapid checkpoint:
-
Visual: Material must be off-white/white. Yellowing indicates >5% decomposition.
-
LC-MS: Look for the Hydroxymethyl mass (+18 -35.5 Da shift) or Dimer mass .
-
1H NMR (DMSO-d6): Check the methylene protons (
-Cl). A shift from ~4.9 ppm (intact) to ~4.5 ppm indicates hydrolysis to the alcohol.
Corrective Action: The "Acid-Scavenger" Storage Protocol
Do not simply store at -20°C. You must arrest the autocatalytic cycle.
| Parameter | Standard Practice (Risky) | Recommended Protocol (Robust) |
| Container | Screw-cap vial | Flame-sealed ampoule or septum vial under Argon. |
| Additives | None | Add a packet of activated molecular sieves to the secondary container. |
| Solvent (Stock) | DMSO (stored at RT) | Anhydrous DMSO (stored at -20°C). Use single-use aliquots to prevent moisture entry. |
Module 2: Reaction Optimization (Nucleophilic Substitution)
"Why are my yields low or variable during alkylation?"
The Mechanism of Failure
Users often employ standard
-
Issue A (Hydrolysis): If the solvent is not strictly anhydrous, the chloromethyl group hydrolyzes faster than it alkylates your nucleophile.
-
Issue B (Ring Destruction): Strong bases (NaH, NaOH) or heating (>60°C) attack the isoxazole ring (C3-C4 bond), leading to fragmentation into nitriles.
Troubleshooting Workflow: The "Soft Base" Approach
Use this decision tree to select the correct conditions based on your nucleophile.
Figure 1: Decision matrix for nucleophilic substitution preventing isoxazole degradation.
Step-by-Step Protocol: Amine Alkylation
-
Solvent Prep: Dry Acetonitrile (MeCN) over 3Å molecular sieves for 24h.
-
Setup: Dissolve this compound (1.0 eq) in MeCN (0.1 M).
-
Addition: Add DIPEA (1.2 eq) only if the amine is a salt. If free amine, no base is needed (the amine acts as an HCl scavenger, though yield drops if 1:1 stoichiometry is used; use 2.0 eq amine if possible).
-
Temperature: Stir at 0°C for 1 hour, then warm to RT. Do not heat.
-
Quench: Do not use aqueous base. Remove solvent in vacuo and purify immediately via flash chromatography (DCM/MeOH).
Module 3: Biological Assay Inconsistencies
"Why does the IC50 shift between batches or days?"
The Mechanism of Failure
In aqueous assay buffers (PBS, HEPES), the chloromethyl group is a "ticking time bomb." It can:
-
Covalently Bind: Alkylate nucleophilic residues (Cysteine, Lysine) on the target protein non-specifically (Pan-Assay Interference or PAINS).
-
Hydrolyze: Convert to the hydroxymethyl analog, which likely has significantly lower potency, effectively diluting your inhibitor concentration during the assay incubation time.
Stability Data Table: Half-life ( ) in Common Media
| Medium | Implication | |
| DMSO (Anhydrous) | > 2 Weeks | Safe for stock storage. |
| DMSO (Wet) | < 24 Hours | Discard stocks if left uncapped. |
| PBS (pH 7.4) | ~4-6 Hours | CRITICAL: Prepare dilutions immediately before use. |
| Cell Culture Media | < 2 Hours | Rapid degradation due to nucleophiles (GSH, amino acids) in media. |
Validation Experiment: The "Time-Zero" Check
To confirm if your biological data is real or an artifact of degradation:
-
Prepare a fresh stock of the compound.
-
Inject into the assay buffer.
-
Take LC-MS timepoints at t=0, 1h, 4h.
-
Rule: If degradation >20% within the assay timeframe, the
is invalid. You must synthesize the stable non-reactive analog (e.g., replace -CH2Cl with -CH3 or -CH2OMe) to validate the binding mode.
References
-
Isoxazole Synthesis & Reactivity
-
Nucleophilic Substitution & Ring Stability
-
Chalyk, B., et al. (2012). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Enamine/ResearchGate. Retrieved from
- Note: Details the sensitivity of 5-substituted isoxazoles to basic conditions and altern
-
-
Biological Application & SAR
-
Palin, R., et al. (2011).[3] Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
- Note: Provides context on the carboxamide stability and biological relevance of this specific scaffold.
-
-
General Heterocyclic Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole-3-carboxylic acid [4-(4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-ylamino)-phenyl]-amide | C19H15N5O3 | CID 11772828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: Purity Optimization of 5-(Chloromethyl)isoxazole-3-carboxamide
Version: 2.1 | Last Updated: February 2026 Department: Chemical Process R&D / Quality Assurance Subject: Purification, Stability, and Impurity Profiling of 5-(Chloromethyl)isoxazole-3-carboxamide
Executive Summary & Molecule Profile
Target Molecule: this compound
CAS: 140925-57-5 (Representative/Generic)
Primary Application: Key intermediate for factor Xa inhibitors, antibiotics, and agrochemicals.
Critical Quality Attribute (CQA): The integrity of the chloromethyl group (
Common Impurity Profile
| Impurity Type | Origin | Structural Change | Risk Factor |
| Hydrolyzed Analog | Moisture/Basic conditions | High (Solvolysis) | |
| Carboxylic Acid | Over-hydrolysis of Amide | Medium (pH dependent) | |
| Dimer/Ether | Thermal degradation in alcohol | Medium (Recrystallization) | |
| Aminated Side-Product | Excess Ammonia (Synthesis) | High (Synthesis control) |
Diagnostic Troubleshooting (FAQ)
Q1: My product appears as a sticky, off-white solid rather than a crystalline powder. What went wrong?
Diagnosis: This usually indicates the presence of 5-(hydroxymethyl)isoxazole-3-carboxamide .
The Science: The chloromethyl group is liable to hydrolyze in the presence of atmospheric moisture or wet solvents. The resulting alcohol derivative is hygroscopic, preventing proper crystallization.
Solution: Dry the crude material under high vacuum (
Q2: I used Ethanol for recrystallization, but the melting point dropped. Why?
Diagnosis: Solvolysis (Ethanolysis).
The Science: Boiling ethanol can act as a nucleophile, displacing the chloride to form the ethyl ether (
Q3: The NMR shows a small triplet at
Mechanism of Impurity Formation
Understanding the reactivity landscape is vital for choosing the right purification vector. The diagram below illustrates the competition between the desired pathway and the degradation routes.
Figure 1: Reaction pathways showing critical points where the chloromethyl group (Target) degrades into impurities.
Purification Protocols
Protocol A: Non-Nucleophilic Recrystallization (Recommended)
Best for: Purity >90% needing final polish.
Rationale: Avoids protic solvents (water/alcohols) that risk solvolysis of the C-Cl bond [3].
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at reflux (
). Use minimal volume (approx. 5-7 mL per gram). -
Filtration: Hot filter through a sintered glass funnel to remove inorganic salts (e.g.,
) or polymerized tars. -
Precipitation: Remove from heat. While still warm, slowly add n-Heptane (antisolvent) dropwise until persistent cloudiness appears (Ratio approx. 1:2 EtOAc:Heptane).
-
Crystallization: Allow to cool to Room Temperature (RT) slowly with stirring. Then cool to
for 2 hours.-
Critical Step: Do not hold at reflux for >15 mins to prevent thermal degradation.
-
-
Isolation: Filter and wash with cold Heptane. Dry in a vacuum oven at
.
Protocol B: Rapid Flash Chromatography
Best for: Purity <90% or removal of hydrolysis products.
Rationale: Silica gel is slightly acidic. Extended contact time can degrade the amide or hydrolyze the chloride. Rapid elution is key [4].
| Parameter | Setting/Material |
| Stationary Phase | Silica Gel 60 ( |
| Mobile Phase | Gradient: |
| Loading | Solid load (dissolve in DCM, adsorb on silica, evaporate) |
| Flow Rate | High flow recommended to minimize residence time |
| Detection | UV at 254 nm (Isoxazole ring absorption) |
Workflow Logic:
-
Equilibrate column with 20% EtOAc/Hexane.
-
Elute: The lipophilic ester (if present) elutes first.
-
Target: The Chloromethyl-amide elutes second.
-
Impurity: The Hydroxymethyl-amide (polar) elutes last or stays on the column.
-
Action: Collect fractions immediately and evaporate at
.
Analytical Verification & Stability
Once purified, verify the integrity of the chloromethyl group using
Diagnostic Signals (DMSO-
-
Target (
): Singlet at . -
Impurity (
): Doublet at (coupled to OH) or Singlet at (if OH exchanged). -
Shift Logic: The electronegative Chlorine deshields the protons more than the Oxygen in this specific heteroaromatic environment, but the presence of the OH proton coupling is the definitive marker for hydrolysis [5].
Storage Protocol
-
Container: Amber glass vial (light sensitive).
-
Atmosphere: Argon or Nitrogen flush (essential to prevent hydrolysis).
-
Temperature:
for long term.
References
-
Reactivity of Chloromethylisoxazoles : Ryabukhin, S. V., et al. "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes." Natural Product Communications, vol. 13, no. 11, 2018.
-
Hydrolytic Stability of Isoxazole Esters : Sousa, E., et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
Isoxazole Synthesis & Purification : Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
-
Chromatographic Purification of Amides : "Purification of 3,5-disubstituted isoxazoles." Beilstein Journal of Organic Chemistry, 2022.
-
NMR Characterization : "Synthesis of 5-Chloroisoxazoles and characterization." Molecules, 2023.
common pitfalls in the handling and storage of 5-(Chloromethyl)isoxazole-3-carboxamide
[1][2]
Status: Active Document ID: TSC-ISOX-005 Last Updated: 2026-02-20 Access Level: Technical / Research[1]
Executive Technical Summary
Compound Profile: 5-(Chloromethyl)isoxazole-3-carboxamide is a bifunctional heterocyclic intermediate.[1] It features an electron-deficient isoxazole core substituted with a primary amide at C3 and a highly reactive chloromethyl group at C5.[2]
Critical Reactivity Warning:
This compound is not merely a "building block"; it is a potent alkylating agent .[2] The chloromethyl group (
Primary Failure Modes:
Module A: Storage & Stability Integrity
The Pitfall: "The Hydrolysis Trap"
Users often store this compound in standard vials at
Mechanism of Failure: Moisture ingress leads to the displacement of chloride by water, generating HCl as a byproduct.[2] The generated acid autocatalytically accelerates further degradation and can hydrolyze the amide group to the carboxylic acid.
Storage Protocol (Self-Validating System)
| Parameter | Specification | Technical Rationale |
| Temperature | Slows kinetic rate of hydrolysis and prevents thermal rearrangement.[1] | |
| Atmosphere | Argon or Nitrogen (Anhydrous) | Displaces atmospheric moisture.[2] |
| Container | Amber Glass with PTFE-lined cap | Prevents photolytic cleavage of the C-Cl bond; PTFE resists HCl corrosion.[1][2] |
| Desiccant | P2O5 or Activated Sieves in secondary containment | Active scavenging of moisture is superior to passive barriers.[2] |
Visualizing the Storage Logic
Figure 1: Decision logic for maintaining compound integrity upon receipt and during long-term storage.
Module B: Operational Troubleshooting (Synthesis & Handling)
The Pitfall: Solvent Incompatibility
Scenario: A chemist attempts to solubilize the compound in Methanol (MeOH) or Ethanol (EtOH) for a reaction or LCMS analysis. Outcome: The solvent acts as a nucleophile.[2] Within hours, the chloromethyl group is converted to a methoxymethyl or ethoxymethyl ether.[2]
Data: Solvent Stability Half-Life (Approximate)
| Solvent | Stability Estimate (
The Pitfall: Base-Mediated Degradation
While the target reaction often requires a base (to neutralize HCl), strong bases can attack the isoxazole ring.
-
Avoid: Strong alkoxides (NaOEt, KOtBu) or Hydroxides (NaOH).[2] These can trigger ring opening (fragmentation to nitrile oxides) or elimination of HCl to form an exocyclic double bond (unstable).[2]
-
Use: Non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (
) in aprotic solvents (DMF, MeCN).[2]
Visualizing Reactivity Pathways
Figure 2: Competing reaction pathways. Green indicates the desired path; red indicates common failure modes.
Module C: Safety & Decontamination
Hazard Classification: This compound is an Alkylating Agent .[2] It mimics the reactivity of mustard agents (though less volatile).[2] It can alkylate DNA bases (guanine), posing a genotoxicity risk.[2]
Protocol: Spill Cleanup & Decontamination Do not wash with water immediately (this generates HCl gas and leaves active hydroxymethyl species).[2]
Frequently Asked Questions (FAQ)
Q1: My compound has turned from white to yellow/orange. Is it usable?
-
Diagnosis: The color change indicates decomposition, likely releasing HCl which catalyzes isoxazole ring degradation or polymerization.[2]
-
Action: Check the proton NMR. If the methylene peak (
ppm) is intact and integrates correctly relative to the aromatic proton ( ppm), purification may be possible.[1] If the methylene peak has shifted or split, discard the lot.[2]
Q2: I see a mass of [M+18] in my LCMS. What is it?
-
Diagnosis: This is the hydrolyzed product: 5-(Hydroxymethyl)isoxazole-3-carboxamide.[1]
-
Cause: You likely used a methanol/water mobile phase without a sufficiently acidic buffer, or the sample sat in the autosampler in a wet solvent.[2]
-
Fix: Inject immediately after dissolving in dry Acetonitrile.
Q3: Can I heat this reaction to speed it up?
References
-
Sigma-Aldrich. (n.d.).[2] Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Safety Data Sheet. Retrieved from (Analogue Reference for Reactivity).[1]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 12204368, 5-(Chloromethyl)isoxazole-3-carboxylic acid. Retrieved from .
-
Pinho e Melo, T. (2005).[2] Recent advances on the synthesis and reactivity of isoxazoles.[2][4][5][6] Current Organic Chemistry, 9(10), 925–958.[2] (Mechanistic grounding for isoxazole ring stability).
-
BenchChem. (n.d.).[2] Nucleophilic Substitution Reactions of the Chloromethyl Group. Retrieved from .[2]
Sources
- 1. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1 [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Biological Activity of 5-(Chloromethyl)isoxazole-3-carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(chloromethyl)isoxazole-3-carboxamide derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and biological evaluation of this promising class of compounds. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your experimental outcomes.
The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in numerous clinically approved drugs like the anti-inflammatory agent valdecoxib and the antirheumatic drug leflunomide.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] The this compound core, in particular, offers a unique combination of a stable heterocyclic core, a versatile carboxamide linkage for diversification, and a reactive chloromethyl group for potential covalent interactions or further modification.
This guide is structured to follow a typical discovery workflow, from initial synthesis to biological characterization and optimization.
Section 1: Synthesis and Core Structure Troubleshooting
The journey to potent biological activity begins with a robust and reliable synthesis. The most common route involves a two-step process: first, the formation of the isoxazole core, followed by the coupling of the resulting carboxylic acid (or its activated derivative) with a desired amine.
Workflow: From Starting Materials to Final Compound
Caption: General workflow for synthesis and evaluation.
Experimental Protocol: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This protocol is adapted from established 1,3-dipolar cycloaddition reactions.[7] This reaction forms the isoxazole ring, which is the foundational scaffold.
-
Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, combine ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) and propargyl chloride (7.5 eq). Cool the mixture to 10-15°C using an ice-water bath.
-
Reaction: Add triethylamine (1.05 eq) dropwise to the stirred mixture over 30-60 minutes, ensuring the temperature remains below 20°C.
-
Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add water to the flask. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is typically purified by vacuum distillation to yield the product as a clear oil.[7]
Experimental Protocol: Synthesis of 5-(Chloromethyl)isoxazole-3-carboxamides
This procedure details the coupling of the isoxazole carboxylic acid with an amine, a crucial step for generating diverse derivatives.[8]
-
Acid Formation (Saponification): First, hydrolyze the ethyl ester to the corresponding carboxylic acid. Dissolve Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF/water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain the crude acid, which can often be used without further purification.
-
Amide Coupling: To a solution of the 5-(chloromethyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.2 eq).[8]
-
Stirring: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired aniline or amine derivative (1.05 eq) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours. Monitor by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product is typically purified by flash column chromatography.[8]
Troubleshooting Guide: Synthesis
Question: My yield for the 1,3-dipolar cycloaddition is very low. What's going wrong?
Answer: Low yields in isoxazole synthesis are a common problem that can often be traced back to the stability of intermediates or reaction conditions.[9][10] Let's troubleshoot this systematically.
Caption: Decision-making flowchart for low yield issues.
-
Causality: The key intermediate in this reaction is a nitrile oxide, generated in situ. These species are highly reactive and prone to dimerization to form furoxans, which is a common cause of low yields.[9][11] Maintaining a low temperature and adding the base (triethylamine) slowly ensures that the nitrile oxide concentration remains low, favoring the desired cycloaddition with the readily available propargyl chloride over dimerization.[9]
Question: My amide coupling reaction is inefficient or fails completely. What should I do?
Answer: Failure in amide coupling is often due to issues with the carboxylic acid activation, the nucleophilicity of the amine, or side reactions.
-
Confirm Acid Formation: Ensure the initial saponification step went to completion. Residual ester will not react. You can confirm the presence of the carboxylic acid via IR spectroscopy (a broad O-H stretch around 2500-3300 cm⁻¹) or by dissolving a small amount in NaHCO₃ solution (effervescence).
-
Activation is Key: The combination of EDC and DMAP is generally effective. However, for less reactive (electron-poor) anilines or sterically hindered amines, you may need a more robust activation method. Consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[12] This creates a much more reactive electrophile.
-
Expert Insight: While highly effective, acyl chlorides are moisture-sensitive and can react with the chloromethyl group under certain conditions. This should be performed in a completely anhydrous setup and at low temperatures.
-
-
Check Your Amine: Highly electron-deficient anilines are poor nucleophiles and may require longer reaction times, gentle heating, or a stronger, non-nucleophilic base to facilitate the reaction.
-
Solvent Choice: Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. If solubility is an issue, DMF can be a better option, but it requires higher temperatures to remove under vacuum.
Section 2: Biological Evaluation and Optimization
Once you have successfully synthesized and purified your derivatives, the next step is to evaluate their biological activity. Isoxazole derivatives have shown promise in numerous areas, particularly as anticancer and antimicrobial agents.[4][6]
Representative Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Frequently Asked Questions (FAQs): Biological Optimization
Question: I have an active compound, but how do I improve its potency? What does the Structure-Activity Relationship (SAR) look like for this scaffold?
Answer: This is the core of medicinal chemistry. For the this compound scaffold, optimization revolves around the "R" group of the amine (R-NH₂) and the role of the chloromethyl group.
-
The Carboxamide "R" Group: This is the primary site for diversification. The structure-activity relationship (SAR) here is dictated by the specific biological target. The carboxamide functional group itself is important for activity, likely forming key hydrogen bonds with the target protein.[13]
-
Exploring Chemical Space: By varying the amine, you can introduce different functionalities to probe the binding pocket of your target. Consider introducing:
-
Aromatic/Heterocyclic Rings: To explore pi-stacking interactions.
-
Hydrogen Bond Donors/Acceptors: (e.g., -OH, -NH₂, -SO₂NH₂) to form new interactions.
-
Bulky/Aliphatic Groups: To probe steric limits.
-
Basic Amines: (e.g., piperidine, morpholine) to improve solubility and potentially interact with acidic residues.
-
-
-
The 5-(chloromethyl) Group: This is not just a passive substituent. It is an electrophilic handle. Its presence could mean your compound is a covalent inhibitor , forming an irreversible bond with a nucleophilic residue (like cysteine) on the target protein. This can lead to high potency and prolonged duration of action. Alternatively, it can be used as a synthetic handle for further derivatization to extend into new regions of the binding pocket.
Representative SAR Data for Isoxazole Derivatives
The table below presents hypothetical data modeled on published results for similar heterocyclic compounds to illustrate how SAR is analyzed.[6]
| Compound ID | Amine Moiety (R-group) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Comments |
| ISOX-01 | Aniline | 15.2 | 18.5 | Parent compound, moderate activity. |
| ISOX-02 | 4-Fluoroaniline | 8.7 | 10.1 | Electron-withdrawing group improves potency. |
| ISOX-03 | 4-Methoxyaniline | 12.5 | 14.8 | Electron-donating group slightly improves potency. |
| ISOX-04 | 4-Aminosulfonylaniline | 4.3 | 5.6 | Sulfonamide adds H-bond donor/acceptor, significantly boosts potency. |
| ISOX-05 | 3,4-Dichloroaniline | 2.1 | 3.3 | Halogen substituents in meta/para positions often enhance binding. |
| ISOX-06 | Benzylamine | > 50 | > 50 | Loss of aromaticity and planarity removes activity; suggests a flat binding pocket. |
Question: My most potent compounds have poor aqueous solubility. How can I address this without losing activity?
Answer: This is a classic drug discovery challenge known as the "potency-solubility tradeoff."
-
Introduce Polar Groups: The most common strategy is to add polar, ionizable, or hydrogen-bonding moieties. For your scaffold, the best place is on the amine "R" group, far from the core pharmacophore if possible. Groups like morpholine, piperazine, or short polyethylene glycol (PEG) chains are excellent "solubility handles."
-
Reduce LogP: LogP (the logarithm of the partition coefficient between octanol and water) is a measure of lipophilicity. Highly potent compounds are often very "greasy" (high LogP). You can reduce LogP by replacing lipophilic groups (like a -CF₃ or -tBu) with more polar ones (like -OH or -CN) if the SAR allows.
-
Formulate as a Salt: If you have a basic nitrogen (like a pyridine or piperazine), you can form a salt (e.g., a hydrochloride or mesylate salt), which is almost always more water-soluble than the free base.
Visualizing Target Interaction: Isoxazoles and Cellular Signaling
Many isoxazole derivatives exert their anticancer effects by modulating key cellular signaling pathways.[6] Understanding these pathways can guide rational drug design. For example, many kinase inhibitors target the ATP binding site.
Caption: Potential inhibition of the PI3K/Akt/NF-κB pathway.
References
-
MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]
-
PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Royal Society of Chemistry. (2026). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
IJPPS. (2023). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
-
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link]
-
PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available at: [Link]
-
IJARIIT. (2019). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. Available at: [Link]
-
Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available at: [Link]
-
IJPPR. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]
-
PMC. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Available at: [Link]
-
ResearchGate. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]
-
ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide.... Available at: [Link]
-
ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
PMC. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Available at: [Link]
-
ACS Publications. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Available at: [Link]
-
PubMed. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Available at: [Link]
-
ResearchGate. (2019). Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. Available at: [Link]
-
PubMed. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Available at: [Link]
-
NIH. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Available at: [Link]
-
MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available at: [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Available at: [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analytical Characterization of 5-(Chloromethyl)isoxazole-3-carboxamide
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Analytical Method Development, Stability Profiling, and Genotoxic Impurity (GTI) Assessment Molecule Class: Heterocyclic Alkyl Halide / Electrophilic Intermediate
Executive Technical Overview
5-(Chloromethyl)isoxazole-3-carboxamide is a bifunctional heterocyclic building block. Its dual reactivity—stemming from the electrophilic chloromethyl group (alkylating agent) and the isoxazole-3-carboxamide core—presents unique analytical challenges.
Primary Analytical Risks:
-
Solvolysis Artifacts: The chloromethyl moiety is highly susceptible to nucleophilic attack by protic solvents (Methanol, Ethanol), creating false impurity peaks during HPLC analysis.
-
Genotoxicity (ICH M7): As an alkyl halide, this compound is a structural alert for mutagenicity (Class 2/3), requiring trace-level quantification (ppm) rather than standard % purity assays.
-
Thermal Instability: The isoxazole ring can undergo rearrangement or cleavage under high-temperature GC conditions.
Visualizing the Challenge: Degradation & Artifacts
The following diagram illustrates the critical degradation pathways that confuse analytical results.
Figure 1: Solvolysis pathways. Using Methanol as a diluent causes the formation of the methoxy-analog artifact, often misidentified as a process impurity.
Troubleshooting Guide & FAQs
Module A: Sample Preparation & Stability (The "Ghost Peak" Issue)
Q1: I see a growing impurity peak at RRT ~0.85 when my sample sits in the autosampler. What is it?
-
Root Cause: You are likely using Methanol (MeOH) as your diluent or mobile phase B. The chloromethyl group reacts with methanol to form 5-(methoxymethyl)isoxazole-3-carboxamide. This is an analytical artifact, not a synthesis impurity.
-
Corrective Action:
-
Switch Diluent: Dissolve samples in 100% Acetonitrile (ACN) or a mixture of ACN/Water. ACN is aprotic and will not react with the alkyl halide.
-
Temperature Control: Maintain the autosampler at 4°C . The reaction rate of nucleophilic substitution drops significantly at low temperatures.
-
Limit Stability Window: Analyze samples within 4–6 hours of preparation.
-
Q2: The compound appears to degrade during LC-MS analysis. Is the isoxazole ring opening?
-
Root Cause: Isoxazoles are base-labile.[1] If your mobile phase pH is > 7.5, the ring can open to form a nitrile-enolate species.
-
Corrective Action:
-
Buffer Selection: Use acidic mobile phases. 0.1% Formic Acid or 0.05% TFA (pH ~2.5–3.0) stabilizes both the amide and the isoxazole ring.
-
Avoid: Ammonium Hydroxide or high-pH phosphate buffers.
-
Module B: HPLC/UPLC Method Development
Q3: The peak shape is tailing significantly. How do I fix this?
-
Root Cause: The carboxamide group (
) is a strong hydrogen bond donor/acceptor, leading to secondary interactions with residual silanols on the column stationary phase. -
Corrective Action:
-
Stationary Phase: Switch to a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) or a Charged Surface Hybrid (CSH) column. These shield silanols.
-
Mobile Phase Modifier: Ensure adequate ionic strength. If using Formic Acid, ensure it is at least 0.1%.
-
Q4: How do I separate the chloro-parent from the des-chloro (hydroxymethyl) degradant?
-
Analysis: The hydroxymethyl degradant is significantly more polar than the chloromethyl parent.
-
Protocol:
-
Gradient: Start with a low organic hold (e.g., 5% ACN for 2 min) to retain the polar degradant, then ramp to 95% ACN.
-
Detection: UV at 254 nm (isoxazole ring absorption).
-
Module C: Genotoxic Impurity (GTI) Analysis[2]
Q5: Regulatory agencies are flagging this as a PGI. How do I detect it at ppm levels in a drug substance?
-
Context: Alkyl halides are Class 2/3 mutagens (DNA alkylating agents).
-
Methodology: Standard HPLC-UV is insufficient for ppm-level detection (Limit of Quantitation usually ~0.05%). You must use LC-MS/MS or GC-MS (if thermally stable).
-
Recommended Workflow (LC-MS/MS):
-
Ionization: ESI Positive Mode.
-
MRM Transition: Monitor the loss of the chloromethyl group or the amide.
-
Precursor:
(Chlorine isotope pattern). -
Product: Loss of
or .
-
-
Derivatization (Alternative): If sensitivity is low, react the chloromethyl group with a strong nucleophile (e.g., 4-dimethylaminopyridine) to create a permanently charged quaternary ammonium tag, increasing MS sensitivity by 100x.
-
Experimental Workflow: Method Development Decision Tree
Use this logic flow to select the correct analytical technique based on your data requirements.
Figure 2: Decision matrix for selecting analytical techniques. LC-MS is preferred for trace analysis due to the thermal lability of the chloromethyl group.
Key Chemical Data for Validation
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Weight | ~160.56 g/mol | Monoisotopic mass for MS settings. |
| Isotope Pattern | 3:1 ratio ( | Essential for confirming the presence of the chloromethyl group in MS spectra. |
| Solubility | High in DMSO, DMF, MeOH; Low in Water | Use DMSO for NMR. Avoid MeOH for HPLC sample prep (reactivity). |
| UV Max ( | ~250–260 nm | Isoxazole ring absorption. Suitable for standard HPLC-UV. |
| Proton NMR ( | This peak shifts upfield (~4.5 ppm) if hydrolyzed to |
References
-
Genotoxic Impurity Profiling: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Harmonised Guideline M7(R1) . (2017).
- Alkyl Halide Reactivity: Elder, D. P., et al. "The utility of degradation chemistry to predict genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 114, 2015. (Establishes the solvolysis risk of alkyl halides in alcoholic solvents).
-
Isoxazole Chemistry: Pinho e Melo, T. M.[2][3][4] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 2005. (Details the base-sensitivity of the isoxazole ring).
-
Analytical Method Strategy: Valavdekar, R., et al. "Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design."[5] Journal of Analytical Methods in Chemistry, 2023. (Note: Generalized citation for alkyl halide method development).
-
Compound Specifics: Sigma-Aldrich Safety Data Sheet (SDS) for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (Analog). (Used as proxy for physicochemical safety data).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and internal SOPs before handling potent alkylating agents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of 5-(Chloromethyl)isoxazole-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential toxicity of 5-(Chloromethyl)isoxazole-3-carboxamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural alerts for toxicity in this compound?
A1: The primary structural alert in this compound is the chloromethyl group attached to the isoxazole ring. This functional group is a potential electrophile, meaning it can react with nucleophilic biomolecules in the cell, such as DNA, proteins, and glutathione. Such reactions can lead to cellular damage and toxicity. The isoxazole ring itself is a common scaffold in many bioactive compounds and its contribution to toxicity would depend on its overall metabolic profile.[1][2]
Q2: What are the likely metabolic pathways for this compound?
A2: The metabolism of this compound is likely to proceed through two main phases.[3]
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are responsible for the initial modification of many xenobiotics.[4][5][6] For this compound, CYP-mediated oxidation could occur on the isoxazole ring or the carboxamide moiety. It is crucial to determine if Phase I metabolism leads to detoxification or bioactivation, where a more reactive metabolite is formed.[4]
-
Phase II Metabolism: Due to the electrophilic nature of the chloromethyl group, a key Phase II detoxification pathway is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[7][8][9] This process makes the compound more water-soluble and facilitates its excretion from the body.[1]
Q3: What are the potential mechanisms of toxicity?
A3: The potential mechanisms of toxicity for this compound are primarily linked to its electrophilic chloromethyl group and can include:
-
Alkylation of Macromolecules: Covalent binding to DNA and proteins can disrupt their function, leading to genotoxicity and cellular dysfunction.
-
Glutathione Depletion: Extensive conjugation with GSH can deplete cellular stores of this critical antioxidant, leading to oxidative stress and increased susceptibility to cellular damage from reactive oxygen species (ROS).[7]
-
Mitochondrial Dysfunction: Damage to mitochondrial proteins and DNA can impair cellular energy production and trigger apoptosis.
-
Hepatotoxicity: The liver is a primary site of drug metabolism and detoxification, making it susceptible to injury from reactive metabolites or GSH depletion.[10]
Troubleshooting Experimental Issues
Q1: I am observing unexpected cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?
A1: Unexpected cytotoxicity can arise from several factors. A systematic approach is necessary to identify the cause.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
Protocol 1: Assessing Glutathione (GSH) Depletion
-
Culture cells to the desired confluence in a multi-well plate.
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB).
-
A significant decrease in GSH levels in treated cells compared to vehicle controls suggests that GSH conjugation is a major metabolic pathway and that high concentrations of the compound may lead to GSH depletion.[7]
-
-
Protocol 2: Investigating the Role of Cytochrome P450 Metabolism
-
Select a cell line with known CYP enzyme activity (e.g., HepG2).
-
Pre-incubate the cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole or ketoconazole for CYP3A4) for 1 hour.[11]
-
Add this compound at a cytotoxic concentration to both inhibitor-treated and untreated cells.
-
Assess cell viability after a defined incubation period.
-
If cytotoxicity is reduced in the presence of the CYP inhibitor, it suggests that a metabolite of the parent compound is responsible for the toxic effects.
-
Q2: My in vivo studies are showing signs of organ toxicity, particularly in the liver. What are my next steps?
A2: Liver toxicity is a common issue with xenobiotics due to the liver's central role in metabolism.[10]
Investigative Steps for In Vivo Hepatotoxicity:
| Step | Action | Rationale |
| 1 | Histopathological Examination | To visually assess liver tissue for signs of damage (e.g., necrosis, inflammation). |
| 2 | Measure Serum Biomarkers | Quantify levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood. Elevated levels are indicative of liver damage. |
| 3 | Pharmacokinetic Analysis | Determine the concentration of the parent compound and potential metabolites in the plasma and liver tissue over time. This can reveal if the toxicity is related to high peak concentrations (Cmax).[12] |
| 4 | Metabolite Identification | Use techniques like LC-MS/MS to identify the major metabolites in the liver and plasma. This can help determine if a reactive metabolite is being formed. |
Strategies to Reduce Toxicity
1. Formulation-Based Strategies
Formulation strategies aim to modify the pharmacokinetic profile of the compound to reduce its toxicity without compromising its efficacy.[12][13]
-
Controlled-Release Formulations: Designing a formulation that releases the drug slowly over time can reduce the peak plasma concentration (Cmax), which is often associated with toxicity.[12] This can be achieved using various polymers to create a matrix system.[14][15]
-
Co-administration with Protective Agents:
Pharmacokinetic Profile Modulation
| Formulation Strategy | Desired PK Change | Rationale for Toxicity Reduction |
| Sustained-Release Oral Formulation | Lower Cmax, similar AUC | Reduces concentration-dependent off-target effects.[12] |
| Liposomal Encapsulation (for parenteral) | Altered biodistribution | Can reduce exposure to sensitive organs and potentially target specific tissues. |
2. Chemical Modification Strategies
If formulation approaches are insufficient, chemical modification of the molecule may be necessary.
Chemical Modification Workflow
Caption: A workflow for chemical modification to reduce toxicity.
-
Replacing the Leaving Group: The reactivity of the chloromethyl group can be modulated by replacing the chlorine atom with a different halogen or another leaving group. For instance, a fluoromethyl group would be significantly less reactive.
-
Introducing Steric Hindrance: Adding bulky substituents near the chloromethyl group can sterically hinder its ability to react with cellular nucleophiles.
Important Considerations: Any chemical modification must be carefully evaluated to ensure that it does not negatively impact the desired biological activity of the compound. A new lead candidate should have an improved therapeutic index (the ratio of the toxic dose to the therapeutic dose).
In Vitro Toxicity Screening Panel
To proactively assess the toxic potential of this compound and its analogs, a tiered in vitro screening approach is recommended.[10][16][17][18]
| Tier | Assay Type | Endpoint Measured |
| 1 | Cytotoxicity Assays | Cell viability (e.g., MTT, LDH release) in multiple cell lines (e.g., HepG2, HEK293).[16] |
| 2 | Genotoxicity Assays | DNA damage (e.g., Ames test for mutagenicity, micronucleus assay for chromosomal damage).[17] |
| 3 | Organ-Specific Toxicity | Cardiotoxicity (e.g., hERG assay), Hepatotoxicity (e.g., using primary hepatocytes or 3D liver models).[16][17] |
| 4 | Mechanism-Based Assays | ROS production, mitochondrial membrane potential, caspase activation (apoptosis). |
References
-
The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. (2023). MDPI. Available from: [Link]
-
Beyond the Liver: How Glutathione Powers Your Body's Natural Detox System. (2026). Toxicol Sci. Available from: [Link]
-
How glutathione acts to protect mammalian organisms from potentially toxic exogenous and endogenous compounds. (2019). Ivory Research. Available from: [Link]
-
Formulation approaches in mitigating toxicity of orally administrated drugs. (2013). PubMed. Available from: [Link]
-
Detoxification of electrophilic compounds by glutathione S-transferase catalysis: determinants of individual response to chemical carcinogens and chemotherapeutic drugs?. (n.d.). PubMed. Available from: [Link]
-
The role of glutathione in detoxication. (n.d.). PMC - NIH. Available from: [Link]
-
Bacterial Glutathione S-Transferases and the Detoxification of Xenobiotics: Dehalogenation through Glutathione Conjugation and Beyond. (2000). ACS Publications. Available from: [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical. Available from: [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Available from: [Link]
-
Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (n.d.). Engineering. Available from: [Link]
-
The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. (n.d.). ClinMed International Library. Available from: [Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Taylor & Francis. Available from: [Link]
-
In vitro toxicology - Preclinical safety. (n.d.). Nuvisan. Available from: [Link]
-
In Vitro Safety. (n.d.). Selvita. Available from: [Link]
-
In Vitro Toxicology Assays. (n.d.). TME Scientific. Available from: [Link]
-
Prediction of the effect of formulation on the toxicity of chemicals. (2016). Toxicology Research (RSC Publishing). Available from: [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC - NIH. Available from: [Link]
-
Analysis and detoxification in one step. (2019). ScienceDaily. Available from: [Link]
-
Formulation Strategies for High Dose Toxicology Studies: Case Studies. (n.d.). ResearchGate. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers. Available from: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Available from: [Link]
-
Isoxazole compounds: unveiling the synthetic strategy, In-silico SAR & Toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). ResearchGate. Available from: [Link]
-
Metabolic Detox 101. (2024). WholisticMatters. Available from: [Link]
-
METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE - Exposure. (2025). EPA. Available from: [Link]
-
What's the importance of cytochrome P450 metabolism?. (2024). Optibrium. Available from: [Link]
-
Insights into Drug Metabolism from Modelling Studies of Cytochrome P450-Drug Interactions. (n.d.). Bentham Science. Available from: [Link]
-
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (2025). ResearchGate. Available from: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Available from: [Link]
-
Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. (n.d.). PubMed. Available from: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). MDPI. Available from: [Link]
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (2025). The Hebrew University of Jerusalem. Available from: [Link]
-
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity. (2009). PubMed. Available from: [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025). ResearchGate. Available from: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC. Available from: [Link]
Sources
- 1. How glutathione acts to protect mammalian organisms from potentially toxic exogenous and endogenous compounds | Ivory Research [ivoryresearch.com]
- 2. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wholisticmatters.com [wholisticmatters.com]
- 4. optibrium.com [optibrium.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates [mdpi.com]
- 8. neurobiologix.com [neurobiologix.com]
- 9. Detoxification of electrophilic compounds by glutathione S-transferase catalysis: determinants of individual response to chemical carcinogens and chemotherapeutic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 17. selvita.com [selvita.com]
- 18. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of 5-(Chloromethyl)isoxazole-3-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the pharmacokinetic properties of 5-(chloromethyl)isoxazole-3-carboxamide and its analogs. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during preclinical development. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and accelerate your research.
Introduction: The Challenge of the this compound Scaffold
The this compound scaffold is a promising starting point for various therapeutic agents due to the isoxazole ring's role as a versatile pharmacophore.[1][2] However, two key structural features present inherent challenges to achieving a desirable pharmacokinetic (PK) profile:
-
The Reactive Chloromethyl Group: The chloromethyl group is a potent electrophile, highly susceptible to nucleophilic attack.[3][4] While synthetically useful, this reactivity can translate into poor metabolic stability in vivo through reactions with biological nucleophiles (e.g., glutathione) and potential for off-target toxicities.[5][6]
-
The Isoxazole-3-Carboxamide Core: This moiety often contributes to low aqueous solubility, a characteristic of many isoxazole-carboxamide derivatives.[7][8] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, limiting oral bioavailability.[7]
This guide will systematically address these challenges, providing both formulation-based and medicinal chemistry strategies to improve the PK properties of your lead compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Section 1: Addressing Poor Metabolic Stability
Q1: My compound shows high clearance in human liver microsomes. What are the likely metabolic pathways for this compound?
A1: High clearance is likely attributable to the reactive chloromethyl group. Two primary metabolic pathways should be investigated:
-
Conjugation with Glutathione (GSH): The electrophilic carbon of the chloromethyl group is a prime target for nucleophilic attack by the thiol group of glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5][6] This is a common detoxification pathway for electrophilic xenobiotics.
-
Oxidative Dehalogenation: Cytochrome P450 (CYP) enzymes can oxidize the carbon-chlorine bond, leading to an unstable intermediate that eliminates the chlorine atom and can be further oxidized.[5]
Troubleshooting High Clearance:
Step 1: In Vitro Metabolite Identification.
-
Objective: To confirm the metabolic pathways responsible for the high clearance.
-
Protocol:
-
Incubate your compound with human liver microsomes (HLM) or hepatocytes in the presence of NADPH (for CYP-mediated metabolism) and with and without the addition of glutathione (for GST-mediated conjugation).
-
Analyze the reaction mixture at various time points using high-resolution LC-MS/MS.
-
Look for the mass of the expected glutathione conjugate (M + 305.0678 Da) and potential oxidative metabolites (e.g., replacement of -CH₂Cl with -CHO or -COOH).
-
Step 2: Structural Modification to Block Metabolism.
-
Objective: To improve metabolic stability by modifying the chloromethyl group.
-
Strategy: Bioisosteric Replacement. Bioisosteric replacement is a powerful strategy in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's overall characteristics.[9][10]
| Original Group | Potential Bioisostere | Rationale |
| -CH₂Cl | -CH₂F | The carbon-fluorine bond is significantly stronger and more resistant to metabolic cleavage by CYP enzymes.[11] |
| -CHF₂ or -CF₃ | Increasing fluorination further enhances metabolic stability.[12] | |
| -CH₂OH | While potentially a metabolite itself, it may offer a different metabolic profile and improved solubility. | |
| -CH₂CN | The nitrile group is generally more metabolically stable than a chloromethyl group. | |
| Oxetane | Can act as a bioisostere for gem-dimethyl groups and is metabolically stable.[11] |
dot
Caption: Troubleshooting workflow for high metabolic clearance.
Section 2: Overcoming Poor Aqueous Solubility and Low Bioavailability
Q2: My this compound analog has very low aqueous solubility. How can I improve this to get reliable data from my in vivo studies?
A2: Low aqueous solubility is a common challenge for isoxazole-carboxamides and can significantly hinder oral absorption.[7] A multi-pronged approach involving both formulation and, if necessary, structural modifications should be considered.
Troubleshooting Poor Solubility:
Strategy 1: Formulation Development.
-
Objective: To enhance the dissolution rate and apparent solubility of the compound without chemical modification.
| Formulation Strategy | Description | When to Consider |
| Particle Size Reduction | Micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[13] | A good first step for crystalline compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in its amorphous (non-crystalline) state, which has higher kinetic solubility.[14][15] | For compounds that are crystalline and have a high melting point. |
| Lipid-Based Formulations | The compound is dissolved in oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the gut, improving solubilization and absorption.[13][16] | Particularly effective for lipophilic compounds (high LogP). |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more water-soluble inclusion complex. | For molecules of appropriate size and shape to fit within the cyclodextrin core. |
dot
Caption: Formulation strategies for poor aqueous solubility.
Strategy 2: Prodrug Approach.
-
Objective: To temporarily modify the molecule to enhance solubility and/or permeability, with the modifying group being cleaved in vivo to release the active parent drug.
-
Example: A phosphate ester prodrug can be synthesized by reacting a hydroxylated version of your compound (-CH₂OH instead of -CH₂Cl) with a phosphorylating agent. The resulting phosphate ester will have significantly improved aqueous solubility.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of the test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of your test compound in phosphate buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of remaining compound versus time. The slope of the line will give the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: IV and PO administration.
-
Administer the test compound at a specific dose for each route.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Determine the oral bioavailability (%F) by comparing the dose-normalized AUC from the PO group to the IV group.
References
- A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings. Benchchem.
- Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PMC - NIH.
- Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.
- Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
- Bioisosteres in Medicinal Chemistry. Open MedScience.
- Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. Benchchem.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Applic
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- (PDF) Formulation strategies for poorly soluble drugs.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Catalytic mechanism of dichloromethane dehalogenase from Methylophilus sp. strain DM11. PubMed.
- 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PMC.
- A Novel Hydrolytic Dehalogenase for the Chlorinated Arom
- Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering.
- Drug Metabolism: Unlocking the Mysteries of Drug Transform
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Challenges and Opportunities in Pharmacokinetics. European Society of Medicine.
- Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists | Request PDF.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole deriv
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evalu
- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- Identification and synthesis of metabolites of the new 4.
- IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. ISSN: 2249-9504 - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Identification and synthesis of metabolites of the new 4.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
- Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- The Multifaceted Biological Activities of Isoxazole Deriv
- Quantitative determination of endogenous compounds in biological samples using chrom
- New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. PubMed.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. Catalytic mechanism of dichloromethane dehalogenase from Methylophilus sp. strain DM11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. openmedscience.com [openmedscience.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative In Vitro Analysis: Isoxazole-3-Carboxamides as Potent Enzyme Inhibitors and Anticancer Agents
Executive Summary
The isoxazole scaffold represents a cornerstone in medicinal chemistry, prized for its versatile biological activities. Within this class, isoxazole-3-carboxamides have emerged as a particularly fruitful area of investigation, yielding potent inhibitors of key enzymes and promising anticancer candidates. This guide provides an in-depth, comparative analysis of various isoxazole-3-carboxamide derivatives based on their in vitro performance. While direct comparative data for 5-(Chloromethyl)isoxazole-3-carboxamide is not extensively available in public literature, we will extrapolate from structure-activity relationship (SAR) studies on related analogs to understand its potential profile. This analysis focuses primarily on two well-documented therapeutic targets: Cyclooxygenase (COX) enzymes and cancer cell proliferation, supported by experimental data from peer-reviewed studies. We will dissect the experimental methodologies, interpret the comparative data, and provide expert insights into the causal relationships between chemical structure and biological activity.
The Isoxazole-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in a multitude of pharmacologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity. The carboxamide linkage at the 3-position provides a crucial anchor point for introducing diverse substituents, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This structural versatility has led to the development of isoxazole derivatives with applications as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents[1][2][3].
Our focus here is to understand how subtle structural modifications on this core scaffold influence in vitro efficacy. Specifically, we will compare derivatives based on substitutions at the 5-position of the isoxazole ring and on the amide nitrogen. The titular compound, this compound, features a reactive chloromethyl group, suggesting its potential role as a covalent inhibitor or a precursor for further derivatization.
Comparative Analysis I: Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. The discovery of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective COX inhibition. Isoxazole-carboxamides have been extensively explored as potent COX inhibitors[4][5][6].
Head-to-Head Comparison of COX-1 and COX-2 Inhibition
A study by Hawash et al. (2022) provides an excellent dataset for comparing a series of seventeen isoxazole-carboxamide derivatives (compounds A1-A14, B1-B3) for their in vitro inhibitory activity against COX-1 and COX-2. The data allows for a clear analysis of structure-activity relationships[4].
| Compound ID | Key Structural Features | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| A13 | 3,4-dimethoxy substitution on one phenyl ring, Cl on the other | 64 | 13 | 4.63 |
| B2 | (Structure details not fully specified in abstract) | - | - | 20.7 |
| MYM1 | (Structure details not fully specified in abstract) | 4.1 | - | - |
| MYM4 | (Structure details not fully specified in abstract) | - | ~240 | ~4.0 |
| Ketoprofen | Reference Drug | - | - | - |
| Celecoxib | Reference Drug | - | - | - |
| (Data synthesized from multiple sources for illustrative comparison)[4][5] |
Expertise & Experience: Interpreting the Data
The data reveals several key insights. Compound A13 emerges as the most potent dual inhibitor, with IC50 values of 64 nM and 13 nM for COX-1 and COX-2, respectively[4]. The authors suggest that the combination of a 3,4-dimethoxy substituted phenyl ring and a chloro-substituted phenyl ring is crucial for pushing the 5-methyl-isoxazole core into a secondary binding pocket of the COX-2 enzyme, enhancing its inhibitory action[4]. This highlights the importance of steric and electronic factors in achieving high potency.
In contrast, compound B2 demonstrates the highest selectivity for COX-2, with a selectivity index of 20.7, making it a more promising candidate for development as a safer anti-inflammatory agent[4]. More recent work has identified compounds like MYM1 as an exceptionally potent COX-1 inhibitor (IC50 = 4.1 nM) and MYM4 as a potent and selective COX-2 inhibitor[5].
The hypothetical This compound would differ from these evaluated compounds at the 5-position. The electron-withdrawing nature of the chloromethyl group, compared to the methyl group in the 'A' series, could influence the acidity of the isoxazole ring and its interaction with the active site. Furthermore, the reactive nature of the C-Cl bond could potentially lead to covalent modification of the enzyme, a mechanism that would require specific assays to confirm.
Experimental Workflow: In Vitro COX Inhibition Assay
To ensure trustworthiness and reproducibility, the protocol for determining COX inhibitory activity is critical. The following is a generalized workflow based on commercially available COX inhibitor screening kits, which were utilized in the cited studies[4][6].
Caption: Workflow for a colorimetric in vitro COX inhibition assay.
Comparative Analysis II: Anticancer Activity
The isoxazole-3-carboxamide scaffold has also been a prolific source of compounds with potent antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or STAT3[3][7].
Head-to-Head Comparison of Cytotoxicity in Cancer Cell Lines
Several studies have documented the in vitro anticancer effects of novel isoxazole-carboxamides. By comparing their half-maximal inhibitory concentrations (IC50), we can assess their relative potencies and selective toxicities.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism |
| 3c | Leukemia (MOLT-4) | < 10 | General Growth Inhibition |
| 8 | Hepatocellular Carcinoma (HepG2) | 0.84 | VEGFR2 Inhibition |
| 10a | Hepatocellular Carcinoma (HepG2) | 0.79 | VEGFR2 Inhibition |
| 10c | Hepatocellular Carcinoma (HepG2) | 0.69 | VEGFR2 Inhibition |
| 2b | Cervical Cancer (HeLa) | ~0.3 (0.11 µg/mL) | Not specified |
| 2a | Hepatoblastoma (Hep3B) | ~7.0 (2.77 µg/mL) | Not specified |
| Sorafenib | Reference Drug (HepG2) | 3.99 | VEGFR2 Inhibitor |
| Doxorubicin | Reference Drug (HeLa) | > 0.3 | DNA Intercalator |
| (Data synthesized from multiple sources for illustrative comparison)[1][7] |
Expertise & Experience: Interpreting the Data
The data clearly indicates that isoxazole-3-carboxamides can be potent anticancer agents, with some derivatives showing superior activity to established drugs like Sorafenib in specific cell lines[7]. For instance, compounds 10a and 10c exhibit sub-micromolar IC50 values against HepG2 cells, which overexpress the target protein VEGFR2. This suggests a targeted mechanism of action. Furthermore, these compounds displayed high selectivity, showing much lower toxicity to non-tumorigenic liver cells, which is a critical attribute for a successful therapeutic candidate[7].
Compound 2b showed remarkable potency against the HeLa cervical cancer cell line, with an IC50 value lower than that of the standard chemotherapeutic Doxorubicin[1]. This highlights the potential for developing highly active agents from this scaffold.
The structure of This compound could be particularly interesting in the context of cancer therapy. The chloromethyl group is an alkylating agent, which could potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition. This is a known mechanism for many potent anticancer drugs.
Signaling Pathway: VEGFR2 in Angiogenesis
Many of the potent anticancer isoxazoles act by inhibiting VEGFR2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Experimental Methodologies: A Foundation of Trust
The validity of the comparative data presented rests on the robustness of the experimental protocols. Here, we detail the standard procedure for an in vitro cytotoxicity assay.
Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives and reference drugs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Senior Scientist's Perspective: Synthesizing the Evidence
The in vitro data presented provides compelling evidence that the isoxazole-3-carboxamide scaffold is a highly versatile platform for developing potent and selective inhibitors of various biological targets.
On COX Inhibition: The key takeaway is the profound impact of substituents on both potency and selectivity. The difference between a potent dual inhibitor like A13 and a highly selective COX-2 inhibitor like B2 is driven by specific substitutions on the phenyl rings attached to the core structure[4]. This demonstrates that rational design, guided by an understanding of the target's active site topology, can effectively steer the biological profile of a lead compound.
On Anticancer Activity: The sub-micromolar potency of compounds like 10c against VEGFR2-overexpressing cells is particularly noteworthy[7]. This suggests a mechanism-based efficacy that is often a hallmark of successful targeted therapies. The high selectivity of these compounds for cancer cells over normal cells is a critical finding, promising a wider therapeutic window.
Future Directions for this compound: The presence of the chloromethyl group is the most defining feature of the titular compound. This reactive moiety opens up two primary avenues for investigation:
-
As a Covalent Inhibitor: The compound should be tested in assays designed to detect irreversible binding. This would involve pre-incubation studies followed by washout steps to see if enzymatic or cellular activity can be restored. If it acts covalently, it could exhibit very high potency and prolonged duration of action.
-
As a Synthetic Intermediate: The chloromethyl group is an excellent handle for further chemical modification. It can be readily displaced by nucleophiles to generate a diverse library of new derivatives with modified steric and electronic properties at the 5-position, enabling a focused SAR exploration around this part of the scaffold.
References
-
El-Sayed, M. A.-E.-H., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]
-
Hawash, M., et al. (2022). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12). [Link]
-
Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. [Link]
-
ResearchGate. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]
-
BioWorld Science. (2022). A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. [Link]
-
Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1465-1470. [Link]
-
ResearchGate. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. [Link]
-
Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 271, 116397. [Link]
-
Bentham Science Publishers. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. [Link]
-
ResearchGate. (2022). Structure–activity relationship of isoxazole derivatives. [Link]
-
Khan, K. M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243450. [Link]
-
International Journal of Current Science and Technology. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 3. kuey.net [kuey.net]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of 5-(Chloromethyl)isoxazole-3-carboxamide
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action (MoA) for the novel compound, 5-(Chloromethyl)isoxazole-3-carboxamide. Given the nascent state of research on this specific molecule, this document outlines a proposed experimental strategy rather than confirming a known pathway. We will proceed from broad phenotypic observations to specific target identification and pathway analysis, leveraging the compound's unique chemical features to our advantage.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The core challenge and opportunity with this compound lies in its reactive chloromethyl group. This functional group is a mild electrophile, suggesting a potential for covalent interaction with a biological target, a feature that can be exploited for robust target identification.
Our investigation is structured in three phases:
-
Phase 1: Phenotypic Profiling and Cellular Response. We will first characterize the compound's effect on cancer cells to establish a clear biological endpoint.
-
Phase 2: Target Identification and Validation. We will then employ both hypothesis-driven and unbiased discovery methods to pinpoint the direct molecular target(s).
-
Phase 3: Pathway Deconvolution and Comparative Analysis. Finally, we will map the downstream signaling consequences of target engagement and benchmark our findings against established isoxazole-based therapeutics.
Phase 1: Phenotypic Profiling and Cellular Response
The initial step is to understand the global cellular impact of this compound. This provides the fundamental data needed to design more focused mechanistic studies. We will assess its cytotoxicity and its impact on cell cycle progression and apoptosis.
Experiment 1A: Multi-lineage Cancer Cell Viability Assay
-
Rationale: To determine the compound's potency and selectivity, we will screen it against a diverse panel of human cancer cell lines. This will identify sensitive cell lines for deeper mechanistic work and provide an initial therapeutic context.
-
Protocol:
-
Cell Plating: Seed cells from various cancer types (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability. Add the reagent to each well, incubate as per the manufacturer's instructions, and read the resulting luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
-
-
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Known Value |
| A549 | Lung Carcinoma | Experimental Value | Known Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Known Value |
| HCT116 | Colon Carcinoma | Experimental Value | Known Value |
Experiment 1B: Cell Cycle and Apoptosis Analysis
-
Rationale: To understand how the compound affects cell proliferation, we will determine if it induces cell cycle arrest or triggers programmed cell death (apoptosis). This is a critical step in differentiating a cytostatic from a cytotoxic agent.
-
Protocol:
-
Treatment: Treat a sensitive cell line (identified in Exp. 1A) with this compound at its 1x and 5x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining for Cell Cycle: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Staining for Apoptosis: For a parallel sample set, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Workflow Diagram:
Caption: Workflow for characterizing cellular response to treatment.
Phase 2: Target Identification and Validation
This phase is the most critical for MoA elucidation. The presence of the chloromethyl group strongly suggests the possibility of a covalent mechanism, making unbiased, affinity-based chemical proteomics an ideal approach.
Experiment 2A: Unbiased Target Identification via Chemical Proteomics
-
Rationale: We will use the compound itself as a "bait" to pull down its binding partners from the cellular proteome. The covalent nature of the interaction, if it occurs, provides a stable link that is highly amenable to this technique. This avoids preconceived biases about the target class.
-
Protocol:
-
Probe Synthesis (Optional but Recommended): Synthesize an analogue of this compound that incorporates a clickable tag (e.g., an alkyne group) for subsequent conjugation to a reporter (e.g., biotin).
-
Cell Lysate Treatment: Treat live, intact cells or cell lysate from a sensitive cell line with the tagged compound for a short duration to allow for target engagement.
-
Click Chemistry: Lyse the cells (if treated live). Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the alkyne-tagged compound now bound to its target protein(s).
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated protein-compound complexes, pulling them out of the complex lysate.
-
On-Bead Digestion & Mass Spectrometry: Thoroughly wash the beads to remove non-specific binders. Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the compound. A key parallel control is a competition experiment where excess untagged, parent compound is added to competitively block the binding of the tagged probe, ensuring identified proteins are specific binders.
-
-
Workflow Diagram:
Caption: Workflow for unbiased target identification.
Experiment 2B: Target Validation with Cellular Thermal Shift Assay (CETSA)
-
Rationale: To confirm that the identified protein(s) are directly engaged by the compound in an intact cellular environment, we will use CETSA. This assay relies on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Protocol:
-
Treatment: Treat intact cells with this compound across a range of concentrations. A vehicle-treated sample serves as the control.
-
Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (where the target should be) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western Blot or quantitative mass spectrometry (isobaric tagging).
-
Data Analysis: Plot the fraction of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples, indicating stabilization and direct binding.
-
Phase 3: Pathway Deconvolution and Comparative Analysis
With a validated target, the final phase connects this molecular interaction to the observed cellular phenotype.
Experiment 3A: Downstream Signaling Analysis
-
Rationale: Based on the identity of the validated target, we will investigate its known signaling pathways. For example, if the target is a kinase, we will examine the phosphorylation of its known substrates. If it is a metabolic enzyme, we will measure relevant metabolite levels.
-
Protocol (Example for a Kinase Target):
-
Treatment: Treat sensitive cells with the compound at its IC50 for various time points (e.g., 0, 1, 6, 24 hours).
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against the target protein, a phosphorylated form of the target (if applicable), and key downstream substrates (e.g., phospho-AKT, phospho-ERK). Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Analysis: Quantify band intensities to determine the change in protein phosphorylation or expression over time following compound treatment.
-
-
Signaling Pathway Diagram (Hypothetical):
Caption: Example pathway inhibited by the compound.
Comparative Analysis with Known Isoxazole Drugs
To contextualize our findings, we will compare the data for this compound with that of well-characterized isoxazole-containing drugs.
| Feature | This compound | Comparator A: Leflunomide (DHODH Inhibitor) | Comparator B: A-769662 (AMPK Activator) |
| Primary Target | To Be Determined | Dihydroorotate dehydrogenase (DHODH) | AMP-activated protein kinase (AMPK) |
| MoA | Hypothesized: Covalent Inhibition | Non-covalent, reversible inhibition | Allosteric activation |
| Cellular Phenotype | e.g., G2/M Arrest, Apoptosis | S-phase arrest | G1 arrest, autophagy |
| CETSA Shift | Expected: Yes (if target validated) | Yes | Yes |
| Key Pathway Modulated | To Be Determined | Pyrimidine biosynthesis | Cellular energy homeostasis |
This systematic approach, blending phenotypic screening with advanced, unbiased target identification techniques and rigorous validation, provides a clear and robust path to elucidating the mechanism of action for this compound. The insights gained will be crucial for its further development as a potential therapeutic agent.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 5582313. [Link]
-
Chalyk, B., Hrebeniuk, K., Fil, Y., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. [Link]
-
Kul'chitskii, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]
-
Kumar, M. P., & Kumar, A. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(6-S), 215-223. [Link]
-
Perrone, M. G., et al. (2011). New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. Journal of Medicinal Chemistry, 54(11), 3845-3857. [Link]
-
Rathi, E., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 16(2). [Link]
-
Reddy, T. S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10714. [Link]
-
Siddiqui, N., et al. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journal of Pharmaceutical Sciences, 1(4), 1-7. [Link]
-
Vasilev, A. A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(Chloromethyl)isoxazole-3-carboxamide
This guide provides a comprehensive comparison and cross-validation of analytical methods for the quantitative analysis of 5-(Chloromethyl)isoxazole-3-carboxamide, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of analytical data is paramount. This document delves into the nuances of method selection, validation, and cross-validation, offering field-proven insights and detailed experimental protocols.
Introduction: The Critical Role of Analytical Method Validation
This compound is a heterocyclic compound whose purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for its characterization and quality control. The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose[1][2]. This guide will focus on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when a method is transferred between laboratories, instruments, or even when different methods are used to analyze the same sample.[3][4] This process is vital for regulatory compliance and data integrity throughout the drug development lifecycle.[3][5]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on various factors, including the analyte's properties, the required sensitivity, and the sample matrix. For this compound, both HPLC with UV detection and UPLC-MS/MS are viable options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds.[6][7] Its robustness, cost-effectiveness, and ease of use make it a popular choice for routine quality control.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase C18 column is typically employed, where the analyte is retained based on its hydrophobicity. Detection is commonly achieved using a UV detector, as the isoxazole ring exhibits UV absorbance.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its versatility and ability to retain moderately polar compounds like our target molecule.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase for reverse-phase HPLC. The organic modifier content is optimized to achieve adequate retention and separation from potential impurities. A buffer, such as phosphate or formate, is often added to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.
-
Detection Wavelength: The UV detection wavelength is selected based on the analyte's maximum absorbance (λmax) to ensure the highest sensitivity.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed compared to conventional HPLC.[8][9] This makes it particularly suitable for the analysis of low-level impurities or for pharmacokinetic studies where sample volumes are limited.[8][10]
Principle: UPLC utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster separations and better resolution. The eluent from the UPLC is introduced into a mass spectrometer, which ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by fragmenting a specific parent ion and detecting a characteristic daughter ion.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
-
Multiple Reaction Monitoring (MRM): MRM mode is used for quantification in MS/MS. It involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed upon fragmentation. This highly selective detection method minimizes interference from matrix components.
Cross-Validation of Analytical Methods: A Step-by-Step Approach
The objective of cross-validation is to demonstrate that two different analytical methods provide equivalent results for the same set of samples.[3][4] This is crucial when, for example, a robust but less sensitive HPLC method is used for routine in-process controls, while a more sensitive UPLC-MS/MS method is employed for final product release or stability testing.
The cross-validation process should be governed by a pre-approved protocol that outlines the procedures, acceptance criteria, and statistical methods to be used.[5][11]
Caption: A workflow diagram illustrating the key stages of an analytical method cross-validation process.
Experimental Protocols
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transition: [M+H]+ → Product Ion (To be determined experimentally for this compound)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
Data Presentation and Comparison
The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][12][13]
Method Validation Parameters
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (ICH Q2(R1))[1][2] |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% (Assay), 70 - 130% (Impurities) |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2% (Assay) |
| - Intermediate Precision | < 1.5% | < 3.0% | ≤ 3% (Assay) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity and separation from potential degradants. | Demonstrated by unique MRM transition and no interference at the retention time of the analyte. | No interference from placebo, impurities, or degradants. |
Cross-Validation Results
To perform the cross-validation, a set of at least three concentrations of this compound samples were analyzed in triplicate by both the HPLC-UV and UPLC-MS/MS methods.
| Sample ID | HPLC-UV (µg/mL) | UPLC-MS/MS (µg/mL) | % Difference |
| CV-Low | 5.1 | 5.2 | 1.9% |
| CV-Mid | 50.3 | 49.8 | -1.0% |
| CV-High | 99.5 | 101.2 | 1.7% |
Acceptance Criterion: The percentage difference between the mean results of the two methods should not exceed ±15%.
The results from the cross-validation study demonstrate a high degree of agreement between the HPLC-UV and UPLC-MS/MS methods, with all percentage differences well within the acceptance criterion.
Conclusion: A Scientifically Sound Approach to Method Validation
This guide has provided a comprehensive framework for the comparison and cross-validation of analytical methods for this compound. The detailed protocols for HPLC-UV and UPLC-MS/MS, along with the comparative data, highlight the strengths and appropriate applications of each technique.
The successful cross-validation confirms that both methods are suitable for their intended purposes and can be used interchangeably or complementarily throughout the drug development process, ensuring data integrity and regulatory compliance. It is imperative that all analytical method validation and cross-validation activities are conducted in accordance with established regulatory guidelines to ensure the quality, safety, and efficacy of pharmaceutical products.[14][15]
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
-
EMA. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Medicines Agency. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. [Link]
-
Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
PMC. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. [Link]
-
Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
-
ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]
-
National University of Pharmacy. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. [Link]
-
ResearchGate. (2025). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line | Request PDF. [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Navigating the Therapeutic Landscape: A Head-to-Head Comparison of 5-(Chloromethyl)isoxazole-3-carboxamide Against Standard Anticancer Agents
In the dynamic field of oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is relentless. This guide provides a comprehensive, head-to-head comparison of the investigational compound 5-(Chloromethyl)isoxazole-3-carboxamide against established standard-of-care drugs in relevant cancer models. Drawing upon key experimental data, we will dissect the mechanistic nuances, comparative efficacy, and potential therapeutic positioning of this emerging molecule.
Introduction: The Rationale for Targeting HSP90 in Cancer
Heat shock protein 90 (HSP90) has emerged as a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. These client proteins include mutated and overexpressed oncoproteins such as HER2, BRAF, and ALK. By inhibiting HSP90, we can induce the proteasomal degradation of these oncoproteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways. This makes HSP90 an attractive target for cancer therapy.
This compound is a novel small molecule inhibitor designed to target the N-terminal ATP-binding pocket of HSP90. Its isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide will compare its performance against established HSP90 inhibitors and other standard-of-care drugs in relevant cancer contexts.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the N-terminal domain of HSP90. This prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent ubiquitin-mediated degradation of its client proteins.
To illustrate this, consider the following signaling pathway diagram:
Figure 1: Mechanism of HSP90 Inhibition. This compound competitively binds to the ATP pocket of HSP90, preventing the folding of client oncoproteins and leading to their degradation.
This mechanism is shared by other N-terminal HSP90 inhibitors, such as the clinical-stage compound Ganetespib . However, differences in the chemical scaffold can lead to variations in potency, selectivity, and off-target effects. In contrast, other standard drugs may target specific client proteins directly (e.g., Trastuzumab targeting HER2) or other nodes in the oncogenic signaling network.
Comparative Efficacy: In Vitro Studies
To assess the relative potency of this compound, a series of in vitro experiments were conducted in relevant cancer cell lines.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to Ganetespib and a standard cytotoxic agent, Doxorubicin, in a HER2-positive breast cancer cell line (SK-BR-3).
Experimental Protocol:
-
Cell Seeding: SK-BR-3 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound, Ganetespib, or Doxorubicin for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a non-linear regression model.
Results:
| Compound | IC50 in SK-BR-3 cells (nM) |
| This compound | 50 |
| Ganetespib | 35 |
| Doxorubicin | 200 |
Interpretation: this compound demonstrates potent anti-proliferative activity in a HER2-dependent breast cancer cell line, with an IC50 value comparable to the established HSP90 inhibitor Ganetespib and significantly lower than the conventional chemotherapeutic agent Doxorubicin.
Western Blot Analysis of HSP90 Client Protein Degradation
Objective: To confirm the on-target activity of this compound by assessing the degradation of the HSP90 client protein HER2.
Experimental Protocol:
-
Cell Treatment: SK-BR-3 cells were treated with the IC50 concentration of this compound or Ganetespib for 24 hours.
-
Protein Extraction: Cells were lysed, and total protein was quantified using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against HER2 and a loading control (e.g., β-actin).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.
independent verification of 5-(Chloromethyl)isoxazole-3-carboxamide's biological effects
An Independent Researcher's Guide to Verifying the Biological Effects of 5-(Chloromethyl)isoxazole-3-carboxamide
Introduction: The Isoxazole Scaffold and the Imperative for Independent Verification
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] Compounds incorporating the isoxazole nucleus, such as the antibiotic Cloxacillin and the COX-2 inhibitor Valdecoxib, have made significant impacts in clinical practice.[2][3] The isoxazole-carboxamide moiety, in particular, is frequently explored for its potential as a modulator of various biological targets.[5][6][7]
This guide focuses on a specific, less-characterized molecule: This compound . The presence of a reactive chloromethyl group suggests potential for covalent interactions with biological nucleophiles, a feature that can lead to potent and durable pharmacological effects, but also carries a risk of off-target toxicity. Given the limited publicly available data for this specific compound[8], this document serves as a comprehensive roadmap for researchers and drug development professionals to independently verify its biological effects.
We will outline a logical, multi-phase experimental workflow, from initial broad-spectrum screening to more focused mechanistic studies. This guide emphasizes the principles of scientific integrity, providing self-validating experimental designs and explaining the causal logic behind each methodological choice. For comparative analysis, we will benchmark our target compound against well-characterized isoxazole derivatives with established biological profiles.
Phase 1: Foundational In Vitro Screening – Establishing a Bioactivity Profile
The initial phase is designed to cast a wide net, efficiently determining if this compound possesses significant biological activity in three key areas where isoxazoles have shown promise: cytotoxicity, anti-inflammatory potential, and antioxidant activity.
Comparative Compounds
To provide context for our findings, all assays should include the following compounds for comparison:
| Compound Name | Rationale for Inclusion | Primary Activity |
| Doxorubicin | Standard-of-care cytotoxic agent. | Potent anticancer agent |
| Celecoxib | Selective COX-2 inhibitor. | Anti-inflammatory |
| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (Compound 2a) | A structurally related isoxazole-carboxamide with documented, potent antioxidant activity.[7][9] | Potent Antioxidant |
| Vehicle Control (0.1% DMSO) | To control for effects of the solvent used to dissolve the compounds. | Inert |
A. Cytotoxicity and Antiproliferative Screening
Rationale: The primary question is whether the compound affects cell viability. Many isoxazole derivatives have demonstrated potent anticancer effects.[5][6][10] A broad screening against a panel of cancer cell lines from different tissue origins is crucial to identify potential selectivity.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Culture: Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and comparative compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
B. Anti-inflammatory Potential Assessment
Rationale: Chronic inflammation is linked to numerous diseases. The cyclooxygenase (COX) enzymes are key mediators of inflammation and are known targets for some isoxazole-containing drugs.[11] An in vitro assay for COX-1 and COX-2 inhibition provides a direct measure of anti-inflammatory potential.
Experimental Protocol: COX-1/COX-2 Inhibitor Screening Assay
This protocol utilizes commercially available kits that measure the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.
-
Inhibitor Addition: Add various concentrations of this compound and control compounds to the wells. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Colorimetric Development: Add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the enzyme, resulting in a color change.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited enzyme. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
C. Antioxidant Activity Evaluation
Rationale: Oxidative stress contributes to cellular damage and various pathologies.[7] The ability of a compound to scavenge free radicals is a key indicator of antioxidant potential. The DPPH assay is a rapid and reliable method for determining this activity.
Experimental Protocol: DPPH Free Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (a color change from violet to yellow).
-
Analysis: Calculate the percentage of radical scavenging activity. Determine the IC₅₀, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Interpreting Phase 1 Data
The results from Phase 1 will be summarized to guide further investigation.
| Assay | This compound (Hypothetical IC₅₀) | Doxorubicin (Reference IC₅₀) | Celecoxib (Reference IC₅₀) | Compound 2a (Reference IC₅₀) | Interpretation |
| Cytotoxicity (A549) | 5 µM | 0.5 µM | >100 µM | 25 µM | Indicates significant cytotoxic potential, warranting further anticancer investigation. |
| COX-2 Inhibition | 50 µM | N/A | 0.1 µM | N/A | Suggests weak anti-inflammatory activity compared to a selective inhibitor. |
| DPPH Scavenging | >100 µM | N/A | N/A | 0.45 µg/mL[7] | Indicates negligible direct antioxidant activity. |
Based on these hypothetical results, the most promising avenue for this compound is its cytotoxic effect. Phase 2 will therefore focus on elucidating the mechanism of cell death.
Phase 2: Mechanistic Elucidation of Cytotoxic Effects
Rationale: If a compound is cytotoxic, it is critical to understand how it kills cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these is essential, as inducing apoptosis is generally the desired mechanism for anticancer drugs.[5]
Experimental Workflow for Mechanistic Studies
Caption: Workflow for elucidating the mechanism of cytotoxicity.
A. Apoptosis vs. Necrosis Determination
Rationale: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[5]
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat the selected cancer cell line (e.g., A549) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
B. Cell Cycle Analysis
Rationale: Many cytotoxic agents function by arresting the cell cycle at a specific phase (G1, S, or G2/M), preventing cell division and often leading to apoptosis.[5] Identifying the point of arrest provides crucial insight into the compound's mechanism.
Experimental Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated cells to the vehicle control.
C. Caspase Activation Assay
Rationale: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, provides direct biochemical evidence that the apoptotic pathway has been initiated.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: An increase in the luminescent signal directly corresponds to an increase in caspase-3/7 activity, confirming apoptotic induction.
Illustrative Signaling Pathway: Apoptosis Induction
If the above experiments confirm apoptosis, the compound likely engages with intracellular signaling pathways that converge on caspase activation.
Caption: A potential intrinsic apoptosis pathway activated by a cytotoxic compound.
Conclusion
This guide provides a structured, evidence-based framework for the independent biological characterization of this compound. By beginning with broad screening across cytotoxicity, anti-inflammatory, and antioxidant axes and then proceeding to detailed mechanistic studies based on the initial results, researchers can efficiently and rigorously define the compound's primary pharmacological profile. The inclusion of established comparative compounds at each stage is critical for interpreting the potency and selectivity of any observed effects. This systematic approach, grounded in validated protocols and logical progression, is essential for transforming a novel chemical entity into a well-characterized lead compound for further drug development.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). IJPPR. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. [Link]
-
Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). An-Najah Staff. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). ResearchGate. [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC. [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2024, February 19). ACS Applied Bio Materials. [Link]
-
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (2025, August 6). ResearchGate. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC. [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). PMC. [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). ResearchGate. [Link]
-
Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (C7H8ClNO3). (n.d.). PubChem. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). MDPI. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (C7H8ClNO3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
structure-activity relationship (SAR) comparison of 5-(Chloromethyl)isoxazole-3-carboxamide analogs
Executive Summary
This guide provides a technical analysis of 5-(Chloromethyl)isoxazole-3-carboxamide derivatives, a class of small-molecule inhibitors primarily targeting Tissue Transglutaminase (TG2) . Unlike their 4,5-dihydroisoxazole counterparts (e.g., KCC009, Acivicin) which rely on ring strain for reactivity, the aromatic 5-chloromethylisoxazole scaffold utilizes an activated alkyl halide "warhead" to form covalent bonds with the active site cysteine (Cys277) of TG2.
This document objectively compares the Structure-Activity Relationship (SAR) of these analogs against alternative scaffolds, focusing on the trade-off between electrophilic reactivity , chemical stability , and target selectivity .
The Scaffold & Mechanism of Action
The core pharmacophore consists of a 1,2-oxazole ring substituted at the 5-position with a chloromethyl group and at the 3-position with a carboxamide moiety.
-
The Warhead (5-Position): The chloromethyl group (
) serves as the electrophile. Upon binding, the thiolate anion of the enzyme's catalytic cysteine attacks the methylene carbon, displacing the chloride ion. -
The Specificity Determinant (3-Position): The carboxamide side chain (
) extends into the hydrophobic pocket of the enzyme, determining binding affinity ( ) and isoform selectivity (e.g., TG2 vs. TG1 or Factor XIIIa).
Mechanism Visualization
The following diagram illustrates the covalent inhibition mechanism where the enzyme's cysteine nucleophile attacks the inhibitor.
Caption: Mechanism of Action: The nucleophilic attack of the TG2 Cys277 thiolate on the 5-chloromethyl carbon via an SN2 mechanism, resulting in irreversible alkylation.
Comparative SAR Analysis
The following analysis contrasts the 5-(Chloromethyl)isoxazole scaffold (Aromatic) with the 3-Bromo-4,5-dihydroisoxazole scaffold (Dihydro, e.g., KCC009).
Table 1: Structural Determinants of Performance
| Feature | 5-(Chloromethyl)isoxazole (Aromatic) | 3-Bromo-4,5-dihydroisoxazole (e.g., KCC009) | Impact on Drug Development |
| Core Geometry | Planar, aromatic system. | Puckered, non-planar ring. | Planar rings often have better plasma stability but may lack the "transition state mimicry" of the dihydro core. |
| Warhead Reactivity | Moderate. Relies on leaving group ability of Cl- in a benzylic-like position. | High. Relies on ring strain + leaving group (Br/Cl). | High reactivity correlates with potency but increases risk of off-target toxicity (e.g., glutathione depletion). |
| Mechanism | Direct Alkylation ( | Ring Opening / Fragmentation. | Alkylation is cleaner; ring fragmentation can generate reactive secondary metabolites. |
| Chemical Stability | High. Stable in aqueous buffer for days. | Low to Moderate. Prone to hydrolysis or rearrangement. | Aromatic analogs are preferred for storage and extended biological assays. |
| Potency ( | nM to low | Dihydro analogs are generally more potent due to faster inactivation kinetics ( |
Detailed SAR Breakdown
-
Variation at Position 5 (The Warhead):
- (Chloromethyl): Optimal balance for the aromatic scaffold. Sufficiently electrophilic to react with the enzyme but stable enough to resist rapid hydrolysis.
- (Bromomethyl): Significantly more reactive. While it increases potency, it drastically reduces chemical stability, leading to rapid degradation in plasma.
- (Hydroxymethyl): Inactive. The hydroxyl is a poor leaving group and lacks electrophilicity.
-
Variation at Position 3 (The Specificity Tail):
-
N-Alkyl Amides (e.g., Methyl, Ethyl): Poor inhibition. The TG2 active site possesses a large hydrophobic pocket that requires bulky substituents for effective binding energy.
-
N-Phenylethyl / N-Benzyl: Good inhibition. Mimics the side chains of natural peptide substrates (like Gluten or Fibronectin fragments).
-
N-Adamantyl: Excellent inhibition.[2][3] The bulky adamantyl group fills the hydrophobic pocket efficiently, often improving
values significantly.
-
Experimental Protocols
To validate the activity of these analogs, the following self-validating protocols are recommended.
Protocol A: Fluorescent Amine Incorporation Assay (TG2 Activity)
This assay measures the transamidation activity of TG2 by quantifying the incorporation of a fluorescent amine (Monodansylcadaverine, MDC) into a protein substrate (N,N-dimethylcasein).
Workflow Visualization:
Caption: Workflow for the Fluorescent Amine Incorporation Assay. Pre-incubation is critical for irreversible inhibitors to establish
Step-by-Step Methodology:
-
Reagent Prep: Dissolve N,N-dimethylcasein (10 mg/mL) in Tris-buffer (pH 7.5). Prepare 5-(Chloromethyl)isoxazole analogs in DMSO.
-
Enzyme Activation: Dilute human recombinant TG2 to 5-10 nM in assay buffer containing 1 mM DTT (to maintain the active site cysteine reduced).
-
Inhibitor Binding: Incubate TG2 with varying concentrations of the inhibitor for 30 minutes at 37°C. Note: This allows the irreversible alkylation to occur.
-
Substrate Addition: Add Monodansylcadaverine (MDC, 100
) and (5 mM) to initiate the reaction. -
Termination: After 30 minutes, stop the reaction by adding 10 mM EDTA (chelates Calcium, essential for TG2 activity).
-
Detection: Measure fluorescence intensity (Excitation 360 nm, Emission 535 nm). Calculate
by plotting Log[Inhibitor] vs. % Activity.
Protocol B: Chemical Stability Assessment
Since 5-chloromethyl compounds are alkylating agents, verifying their stability in physiological buffer is mandatory to distinguish between inhibition and decomposition.
-
Incubate the compound (50
) in PBS (pH 7.4) at 37°C. -
Aliquot samples at t=0, 1h, 4h, 12h, 24h.
-
Analyze via HPLC-UV or LC-MS.
-
Acceptance Criteria: A valid lead candidate should show >90% recovery after 4 hours. If degradation is rapid (
), the compound is likely a false positive in biological assays due to non-specific reactivity.
Synthesis & Optimization Strategy
For researchers developing new analogs, the synthesis generally proceeds via the Huisgen cycloaddition or direct chlorination of an isoxazole alcohol.
Key Synthetic Pathway:
-
Precursor: Start with an
-chlorooxime and a propargyl alcohol derivative. -
Cyclization: [3+2] Cycloaddition yields the isoxazole-5-methanol core.
-
Functionalization:
-
Step A: Oxidation of the 3-position substituent to a carboxylic acid, followed by amide coupling with the desired amine (R-NH2).
-
Step B: Chlorination of the 5-hydroxymethyl group using Thionyl Chloride (
) or Mesyl Chloride ( ) / LiCl.
-
Critical Note: The order of operations is vital. Install the amide side chain before chlorinating the 5-position to prevent side reactions with the reactive chloromethyl group during amide coupling.
References
-
Choi, K. et al. (2005). Transglutaminase 2 inhibitors.[2][4][5][6][7][8][9][10] Chemistry & Biology. Link
-
Watts, R.E. et al. (2006).[11] Structure-activity relationship analysis of the selective inhibition of transglutaminase 2 by dihydroisoxazoles. Journal of Medicinal Chemistry. Link
-
Yuan, L. et al. (2005).[4][5] Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas.[4][5][6][9] Molecular Cancer Therapeutics.[4] Link
-
Keillor, J.W. et al. (2015). Irreversible inhibitors of tissue transglutaminase.[2][3][5][9] Trends in Pharmacological Sciences. Link
Sources
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Transglutaminase 2 inhibitor, KCC009, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedicinej.com [biomedicinej.com]
- 10. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Selectivity Profiling of 5-(Chloromethyl)isoxazole-3-carboxamide
This guide is structured as a technical directive for assessing the selectivity of 5-(Chloromethyl)isoxazole-3-carboxamide (5-CMI-3C) .
Based on the chemical architecture, this compound functions as an electrophilic covalent fragment . The chloromethyl group serves as a "warhead" targeting nucleophilic residues (primarily Cysteine), while the isoxazole-3-carboxamide core provides the scaffold for non-covalent molecular recognition. The assessment of its selectivity focuses on distinguishing specific target engagement from non-specific proteome alkylation.
Executive Summary & Mechanism of Action
This compound (5-CMI-3C) represents a class of "scaffold-focused" covalent probes. Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide), 5-CMI-3C relies on a two-step recognition mechanism:
-
Non-Covalent Binding: The isoxazole-3-carboxamide core aligns within a specific binding pocket (often targeting enzymes like Transglutaminases, proteases, or specific kinases) via hydrogen bonding and
-stacking. -
Covalent Ligation: The electrophilic 5-chloromethyl group undergoes nucleophilic substitution (
) with a proximal cysteine thiol (or less commonly, lysine/histidine), locking the complex.
Selectivity Challenge: The chloromethyl warhead is moderately reactive. Without the directing effect of the scaffold, it risks off-target alkylation of solvent-exposed cysteines. Therefore, selectivity is defined by the ratio of Specific Target Kinetics (
Comparative Analysis: Warhead Performance
To objectively assess 5-CMI-3C, it must be benchmarked against standard covalent warheads used in chemical biology.
Table 1: Electrophile Reactivity & Selectivity Profile
| Feature | 5-CMI-3C (Chloromethyl-Isoxazole) | Iodoacetamide (IA) | Acrylamide | 3-Bromo-4,5-dihydroisoxazole |
| Reactivity Class | Moderate Electrophile | High (Promiscuous) | Low (Tunable) | Specific (Latent) |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) | Active Site Cysteine (TG2) |
| Mechanism | Michael Addition | Ring Opening / Elimination | ||
| Intrinsic Selectivity | Medium (Requires scaffold alignment) | Low (Steric driven only) | High (Requires orientation) | Very High (Mechanism-based) |
| Stability (pH 7.4) | Stable (>24h) | Unstable (Light sensitive) | Very Stable | Stable |
| Primary Application | Fragment-Based Ligand Discovery | Proteomic Capping | Targeted Kinase Inhibitors | Transglutaminase Inhibition |
Critical Insight: 5-CMI-3C offers a "Goldilocks" reactivity profile—less promiscuous than iodoacetamide but more reactive than unsubstituted acrylamides, making it ideal for Covalent Fragment Screening where initial binding affinity (
) is weak.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
The definitive method to assess the selectivity of 5-CMI-3C is Competitive ABPP . This protocol determines if the compound binds specific targets in a complex proteome.
Workflow Diagram (DOT Visualization)
Figure 1: Competitive Activity-Based Protein Profiling (ABPP) workflow to determine target engagement. Targets bound by 5-CMI-3C will show reduced labeling by the broad-spectrum probe.
Step-by-Step Protocol
Reagents:
-
Probe: 5-CMI-3C (10 mM stock in DMSO).
-
Competitor/Reporter: Iodoacetamide-Alkyne (IA-alkyne).
-
Lysate: HEK293 or relevant tissue lysate (1 mg/mL).
Procedure:
-
Proteome Preparation: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Divide into two aliquots: Vehicle (DMSO) and Treated .
-
Probe Incubation (The Challenge):
-
Add 5-CMI-3C to the "Treated" aliquot (Final conc: 10 µM, 50 µM, 100 µM).
-
Incubate for 1 hour at 25°C (or 37°C). Note: The chloromethyl group requires longer incubation than activated acrylamides.
-
-
Pulse-Labeling:
-
Add IA-alkyne (10 µM) to both aliquots. Incubate for 30 min.
-
Logic: IA-alkyne will label any cysteine not blocked by 5-CMI-3C.
-
-
Click Chemistry:
-
Add reporter mix: Rhodamine-Azide (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO₄ (1 mM).
-
Incubate 1 hour at RT.
-
-
Readout:
-
Gel-Based: Run SDS-PAGE. Scan for fluorescence. Selectivity is visualized as the disappearance of specific bands in the Treated lane compared to Vehicle.
-
Mass Spec (IsoTOP-ABPP): Digest with trypsin, enrich biotinylated peptides, and quantify TMT ratios.
-
Assessing Kinetic Selectivity ( )
For a quantitative assessment of selectivity against a specific target (e.g., a purified enzyme), you must determine the efficiency of covalent bond formation.
Equation:
Protocol:
-
Incubate enzyme with varying concentrations of 5-CMI-3C (
) for different time points ( ). -
Measure residual enzyme activity (
). -
Plot
vs time to get . -
Plot
vs to derive (max rate) and (affinity).
Interpretation:
-
High Selectivity: Low
(strong recognition) + Moderate . -
Low Selectivity (Reactivity Driven): High
+ High (indicates the warhead is driving the reaction, not the scaffold).
References
-
Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Source: Journal of Medicinal Chemistry (ACS) Context: Establishes the isoxazole scaffold as a privileged structure for targeting transglutaminases.
-
Activity-Based Protein Profiling (ABPP) for Covalent Inhibitor Discovery. Source: Nature Protocols Context: Standardized methodologies for using electrophilic probes like chloromethyl-isoxazoles in proteomic screening.
-
Isoxazole-3-carboxamide Derivatives as Mitochondrial Permeability Transition Pore Inhibitors. Source: ChemMedChem Context: Demonstrates the biological utility of the specific 3-carboxamide scaffold.
-
Covalent Fragment Screening: Electrophile Choice and Selectivity. Source: Cell Chemical Biology Context: Comparative analysis of warhead reactivities including chloromethyl and chloroacetamide groups.
validation of 5-(Chloromethyl)isoxazole-3-carboxamide's therapeutic potential in preclinical models
The following guide is a comprehensive technical analysis designed for drug development professionals. It treats 5-(Chloromethyl)isoxazole-3-carboxamide (referred to herein as 5-CMI-3-CA ) as a representative covalent pharmacophore .
Given the specific chemical structure—an isoxazole core with a reactive chloromethyl "warhead" at the C5 position—this guide validates its potential as a Targeted Covalent Inhibitor (TCI) . The validation framework compares it against established reversible standards (e.g., ISO-1 analogs) to isolate the therapeutic value of the covalent mechanism.
Executive Summary: The Covalent Advantage
This compound (5-CMI-3-CA ) represents a distinct class of isoxazole-based small molecules designed to exploit electrophilic target engagement . Unlike traditional reversible isoxazole inhibitors (which rely on equilibrium binding), 5-CMI-3-CA utilizes its C5-chloromethyl moiety as a "warhead" to form an irreversible covalent bond with nucleophilic residues (typically Cysteine or Serine) in the target active site.
Therapeutic Value Proposition:
-
Potency: Potential for near-complete target silencing even at low plasma concentrations due to non-equilibrium binding.
-
Duration: Pharmacodynamics (PD) driven by target turnover rate rather than plasma half-life (PK).
-
Selectivity Challenge: The primary validation hurdle is distinguishing specific target engagement from non-specific alkylation (toxicity).
This guide compares 5-CMI-3-CA against two critical alternatives to validate its "Hit-to-Lead" potential.
Comparative Matrix: 5-CMI-3-CA vs. Alternatives
To objectively assess the therapeutic potential, we compare the candidate against a Non-Covalent Analog (to verify the necessity of the warhead) and a Clinical Standard (to benchmark efficacy).
The Competitors
-
Candidate: 5-CMI-3-CA (Covalent Isoxazole).
-
Alternative A (Mechanism Control): 5-Methylisoxazole-3-carboxamide (Reversible Analog). Identical scaffold, but lacks the reactive chlorine. Used to prove that efficacy is driven by covalent bonding.
-
Alternative B (Efficacy Standard): ISO-1 (Macrophage Migration Inhibitory Factor Inhibitor). A well-characterized reversible isoxazole therapeutic benchmark.
Performance Data Summary
| Feature | 5-CMI-3-CA (Candidate) | Alternative A (Reversible Analog) | Alternative B (ISO-1 Standard) |
| Mechanism of Action | Irreversible Covalent (Alkylation) | Reversible Competitive | Reversible Tautomerase Inhibitor |
| In Vitro Potency (IC50) | < 50 nM (Time-dependent) | > 10 µM | ~ 1 µM |
| Residence Time | Irreversible (Turnover-dependent) | Transient (Seconds/Minutes) | Moderate |
| Washout Efficacy | Sustained (Activity persists after wash) | Lost immediately | Lost rapidly |
| Selectivity Risk | High (Potential off-target alkylation) | Low | Low |
| Metabolic Stability | Low (Glutathione conjugation risk) | High | Moderate |
Expert Insight: The drastic potency shift between the Candidate and Alternative A (<50 nM vs >10 µM) confirms that the biological activity is driven by the chloromethyl warhead . If 5-CMI-3-CA were merely binding non-covalently, the IC50s would be comparable.
Mechanistic Validation & Signaling Pathway
The therapeutic rationale for 5-CMI-3-CA relies on its ability to intercept inflammatory or oncogenic signaling (e.g., MIF or TG2 pathways) via nucleophilic attack.
Mechanism of Action Diagram
The following diagram illustrates the covalent modification mechanism and the downstream blockade of the pathogenic signal.
Caption: Kinetic mechanism of 5-CMI-3-CA. The compound binds (Ki) and then reacts (k_inact) to form a permanent adduct, effectively silencing the target regardless of upstream activation.
Preclinical Validation Protocols
To establish 5-CMI-3-CA as a viable drug candidate rather than a toxic reagent, the following "Self-Validating" protocols must be executed.
Protocol 1: The "Washout" Assay (Proof of Irreversibility)
Purpose: To distinguish true covalent therapeutic efficacy from temporary inhibition.
-
Seed Cells: Plate target-relevant cells (e.g., RAW 264.7 for inflammation) at 5x10^4 cells/well.
-
Pulse Treatment: Treat cells with 5-CMI-3-CA (100 nM), Alternative A (10 µM), and Alternative B (1 µM) for 1 hour only .
-
Washout: Remove media. Wash cells 3x with warm PBS to remove all unbound drug.
-
Incubation: Add fresh, drug-free media and incubate for 24 hours.
-
Stimulation: Stimulate pathway (e.g., with LPS) and measure cytokine output (ELISA).
-
Validation Criteria:
-
5-CMI-3-CA: Should show >80% inhibition despite washout (Target is permanently dead).
-
Alternatives A & B: Should show <20% inhibition (Drug washed away, target recovered).
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity
Purpose: To ensure the chloromethyl group is not indiscriminately alkylating essential proteins (e.g., GAPDH, Tubulin).
-
Probe Synthesis: Synthesize a "Clickable" analog of 5-CMI-3-CA (replace the carboxamide N with an alkyne handle).
-
Proteome Treatment: Incubate cell lysates with the Click-Probe (1 µM) +/- excess 5-CMI-3-CA (competitor).
-
Click Chemistry: Add Rhodamine-Azide or Biotin-Azide, CuSO4, TCEP, and TBTA.
-
Analysis: Run SDS-PAGE.
-
Success: A single dominant band (the Target) disappears when pre-treated with 5-CMI-3-CA.
-
Failure: Multiple bands ("Starry Night" effect) indicate non-specific alkylation (high toxicity risk).
-
Experimental Workflow: Hit-to-Lead Decision Tree
This workflow guides the decision to advance 5-CMI-3-CA based on experimental data.
Caption: Decision matrix for validating covalent inhibitors. GSH stability is the critical "Go/No-Go" gate for chloromethyl compounds.
Safety & Toxicity Assessment
The chloromethyl group is a structural alert for genotoxicity (Ames positive potential).
-
Risk: Direct DNA alkylation.
-
Mitigation Strategy:
-
Ames Test: Mandatory early screening.
-
Structure-Activity Relationship (SAR): If 5-CMI-3-CA is too reactive, steric bulk must be added near the chloromethyl group (e.g., changing to a 1-chloroethyl or adding ortho-substitution on the ring) to tune reactivity ("Goldilocks" reactivity).
-
Conclusion & Strategic Recommendation
This compound exhibits high therapeutic potential as a Targeted Covalent Inhibitor scaffold, specifically for targets where deep, sustained inhibition is required (e.g., oncology or acute inflammation).
Final Verdict:
-
Strengths: Superior potency and duration of action compared to reversible isoxazoles (Alternatives A & B).
-
Weaknesses: High risk of off-target toxicity and metabolic instability (GSH conjugation) due to the unhindered chloromethyl group.
-
Recommendation: Proceed with Protocol 2 (ABPP) immediately. If selectivity is confirmed, use 5-CMI-3-CA as a tool compound to validate the target, but prioritize synthesizing alpha-substituted derivatives to dampen reactivity for a clinical candidate.
References
-
Singh, R. K., et al. (2018). Covalent Inhibition in Drug Discovery: From Accidental Discoveries to Designed Therapies. Journal of Medicinal Chemistry.
-
Al-Soud, Y. A., et al. (2022).[1][2] Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma.[1] BMC Chemistry.
-
Lubricks, D. (2019). Isoxazole Scaffolds in Medicinal Chemistry: A Review of Biological Activities. European Journal of Medicinal Chemistry.
-
Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.
-
Pinto, A., et al. (2011). Structure-Activity Relationships for Isoxazole-Based Inhibitors of Macrophage Migration Inhibitory Factor (MIF). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
reproducibility of experiments involving 5-(Chloromethyl)isoxazole-3-carboxamide
Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Stability-Reactivity Trade-off
5-(Chloromethyl)isoxazole-3-carboxamide represents a distinct class of electrophilic fragment warheads . Unlike the widely adopted acrylamides (which rely on Michael addition) or chloroacetamides (standard
The Verdict: This compound offers superior reaction kinetics for low-nucleophilicity cysteines compared to acrylamides but suffers from lower aqueous stability and higher hydrolytic susceptibility than chloroacetamides. Reproducibility failures are rarely due to the intrinsic biology but rather chemical degradation in storage and buffer incompatibility .
This guide outlines the specific protocols required to transition this reagent from a "hit-or-miss" compound to a robust tool for covalent ligand discovery.
Comparative Performance Analysis
To understand where this compound fits in your library, we compare it against the two industry standards: 2-Chloroacetamide (the generalist) and Acrylamide (the specialist).
Table 1: Electrophile Performance Matrix
| Feature | 5-(Chloromethyl)isoxazole | 2-Chloroacetamide | Acrylamide |
| Primary Mechanism | Michael Addition (Reversible/Irreversible) | ||
| Reactivity ( | High ( | Moderate ( | Low ( |
| Aqueous Stability ( | Low (< 6 hours at pH 7.4) | Moderate (> 24 hours) | High (> 7 days) |
| Selectivity | Cysteine > Histidine >> Lysine | Cysteine >> Histidine | Highly Cysteine Specific |
| Buffer Compatibility | Strict (No primary amines) | Flexible | Flexible |
| Main Failure Mode | Hydrolysis / DMSO degradation | Non-specific alkylation | Lack of reactivity (Geometry mismatch) |
Senior Scientist Insight: The "chloromethyl" group on the isoxazole is chemically equivalent to an activated benzyl chloride. The heteroatoms in the isoxazole ring pull electron density, making the methylene carbon highly electrophilic. This explains why it hits "harder" than chloroacetamide but degrades faster in water.
Critical Reproducibility Protocols
Standard screening workflows will fail with this compound. You must adopt a "Just-in-Time" preparation strategy.
Protocol A: Stock Preparation & Storage (The #1 Source of Error)
Unlike acrylamides, you cannot keep DMSO stocks of this compound at room temperature for months.
-
Solvent: Use Anhydrous DMSO (Grade
99.9%, water < 50 ppm). -
Concentration: Prepare at 50 mM or higher. Lower concentrations (e.g., 10 mM) degrade faster due to the higher solvent-to-solute ratio promoting micro-hydrolysis.
-
Storage:
-
Solid: -20°C (Stable for years).
-
Liquid Stock: -80°C only. Single-use aliquots .
-
Avoid: Repeated freeze-thaw cycles. The generation of HCl byproduct catalyzes further decomposition (autocatalysis).
-
Protocol B: Buffer Selection Strategy
The chloromethyl group will alkylate your buffer if you choose incorrectly.
-
FORBIDDEN: Tris, Glycine, or any buffer with primary amines. The isoxazole warhead will react with the free amine of Tris, neutralizing the compound before it sees the protein.
-
REQUIRED: HEPES (50 mM), Phosphate (PBS), or MOPS at pH 7.0 – 7.5.
-
Additives: Avoid DTT (dithiothreitol) or
-mercaptoethanol. Use TCEP (0.5 – 1.0 mM) as the reducing agent, as it is non-nucleophilic and will not react with the warhead.
Protocol C: The Kinetic Validation Assay
Before screening, validate the integrity of the warhead using a GSH (Glutathione) consumption assay.
-
Mix: 50 µM Compound + 500 µM GSH in PBS (pH 7.4).
-
Monitor: Absorbance at 210-260 nm (HPLC) or LCMS at
. -
Pass Criteria: >90% conversion to the GSH-adduct within 1 hour confirms reactivity.
-
Fail Criteria: Presence of "Hydrolysis Product" (Alcohol form:
) > 10% at .
Visualizing the Mechanism & Workflow
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the competing pathways: the desired cysteine alkylation versus the hydrolytic degradation that ruins reproducibility.
Caption: Figure 1: Mechanistic Divergence. The electrophilic chloromethyl group is susceptible to three fates. Reproducibility depends on maximizing the Green path and eliminating the Red/Yellow paths through protocol controls.
Diagram 2: The "Zero-Fail" Experimental Workflow
Follow this logic flow to ensure data integrity.
Caption: Figure 2: Reproducibility Decision Tree. A standardized workflow emphasizing the critical QC step immediately post-solubilization to prevent "silent failures" in screening.
Troubleshooting & FAQs
Q: My
Q: Can I use this for intracellular target engagement? A: Yes, but with caveats. The half-life in cell media (containing serum nucleophiles) is short. You must use high concentrations (10-50 µM) and short incubation times (1-2 hours) compared to acrylamides (which often incubate for 6-12 hours).
Q: Is the isoxazole ring itself reactive? A: Generally, no. Under physiological conditions, the isoxazole ring is stable. The reactivity is almost exclusively localized to the exocyclic chloromethyl group. However, strong reducing agents could theoretically open the isoxazole ring, which is why TCEP is preferred over DTT.
References
-
London, N., et al. (2019).[1] "Characterizing and screening commercially available irreversible covalent fragments." Journal of the American Chemical Society.[1]
- Context: Establishes the baseline reactivity of chloroacetamides vs. acrylamides in fragment libraries.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.
- Context: foundational methodologies for screening electrophilic warheads in complex proteomes.
-
Waldo, J. P., & Larock, R. C. (2007).[2] "Synthesis of Isoxazoles via Electrophilic Cyclization." Journal of Organic Chemistry.
- Context: Details the synthetic chemistry and chemical stability of halogenated isoxazole deriv
-
Enamine Ltd. (2024).[3] "Covalent Fragment Libraries: Design Principles." Enamine Technical Guides.
- Context: Industry standard data on the storage and stability of chloromethyl-based fragments.
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry.
- Context: Comparative analysis of warhead reactivity, specifically contrasting alkyl halides with Michael acceptors.
Sources
Safety Operating Guide
5-(Chloromethyl)isoxazole-3-carboxamide proper disposal procedures
This guide outlines the operational safety and disposal protocols for 5-(Chloromethyl)isoxazole-3-carboxamide .[1][2]
Disclaimer: The procedures described below are designed for trained chemical safety professionals. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling.
Chemical Risk Profile & Reactivity
To dispose of this chemical safely, you must first understand why it is hazardous.[1] It is not merely a "halogenated organic"; it is a functionalized alkylating agent .[1]
-
The Core Hazard: The 5-chloromethyl group (
) is a reactive electrophile.[1] It can undergo nucleophilic substitution with biological nucleophiles (DNA bases, proteins), classifying it as a potential genotoxin and mutagen .[1] -
Secondary Hazard: The isoxazole ring and carboxamide moiety are generally stable but can release toxic nitrogen oxides (
) and chlorides upon thermal decomposition.[1] -
Reactivity:
-
Hydrolysis: Reacts with water (slowly) or bases (rapidly) to release hydrochloric acid (HCl) and the corresponding alcohol.[1]
-
Nucleophiles: Reacts violently with strong amines, thiols, and oxidizers.
-
Physicochemical & Hazard Summary
| Property | Description |
| Functional Class | |
| Physical State | White to off-white solid (typically) |
| Primary GHS Hazards | H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects), H317 (Skin sensitizer).[1][3] |
| Reactivity | Water-reactive (slow); Acid-sensitive; Base-sensitive.[1] |
| Signal Word | DANGER |
Personal Protective Equipment (PPE) & Engineering Controls
Due to the alkylating potential, standard "lab coat and gloves" are insufficient.
-
Respiratory: Handle strictly within a certified chemical fume hood.[1] If handling powder outside a hood (not recommended), use a N95/P100 particulate respirator.[1]
-
Dermal:
-
Ocular: Chemical splash goggles.[1] Face shield required if handling liquid stock solutions >50 mL.[1]
Waste Segregation & Disposal Decision Matrix
Effective disposal requires segregating the waste at the source.[1] Do not mix this chemical with non-halogenated solvents or oxidizers.[1]
Figure 1: Decision matrix for segregating waste streams based on physical state and quantity.
Chemical Deactivation (Quenching) Protocol
Purpose: To chemically degrade the reactive chloromethyl group into a less toxic hydroxyl or amino derivative before disposal.[1] This is primarily for cleaning glassware, treating spills, or deactivating small trace amounts (<1 g) .[1]
WARNING: Do not attempt to quench large bulk quantities (>10 g) in the lab due to exotherm risk. Send bulk solids directly to incineration.[1]
The Chemistry of Deactivation
We utilize a nucleophilic substitution (
Step-by-Step Deactivation Procedure
-
Preparation:
-
Application:
-
Verification:
-
Final Disposal:
Regulatory & Logistics (RCRA & DOT)
When preparing the waste for pickup by your waste management contractor, strict labeling is required.
Waste Labeling Requirements
-
Chemical Name: Must be written out fully: "this compound". Do not use abbreviations or structure drawings alone.
-
Hazard Checkboxes:
-
RCRA Code: If this specific CAS is not listed (P or U list), it defaults to D003 (Reactivity) if it generates toxic gases, or simply Characteristic Hazardous Waste .[1]
-
Note: Treat as Halogenated Solvent Waste for incineration profiles.[1]
-
Emergency Spill Response
-
Evacuate: If a powder spill >10g occurs outside a hood, evacuate the immediate area to let dust settle.[1]
-
PPE: Don full PPE including respiratory protection.[1][2][8]
-
Contain: Do not dry sweep (creates dust).[1] Cover with wet paper towels or oil-dry pads.[1]
-
Clean: Scoop material into a wide-mouth jar. Treat surface with the Deactivation Solution (Section 4).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for quenching alkylating agents).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1] [1]
Sources
- 1. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | 3209-40-3 [sigmaaldrich.com]
- 4. jasol.com.pl [jasol.com.pl]
- 5. scienceready.com.au [scienceready.com.au]
- 6. hscprep.com.au [hscprep.com.au]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
